KGDS
Descripción
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Propiedades
Fórmula molecular |
C15H27N5O8 |
|---|---|
Peso molecular |
405.40 g/mol |
Nombre IUPAC |
(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N5O8/c16-4-2-1-3-8(17)13(25)18-6-11(22)19-9(5-12(23)24)14(26)20-10(7-21)15(27)28/h8-10,21H,1-7,16-17H2,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t8-,9-,10-/m0/s1 |
Clave InChI |
XCGXUKBVSBWLPJ-GUBZILKMSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N |
Secuencia |
KGDS |
Origen del producto |
United States |
Foundational & Exploratory
The KGDS Peptide: A Technical Guide to its Structure, Function, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The tetrapeptide KGDS (Lysyl-Glycyl-Aspartyl-Serine) is a synthetic peptide that has garnered significant interest in the fields of biochemistry, pharmacology, and materials science. As a mimetic of the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins like fibronectin, the this compound peptide serves as a valuable tool for studying cell adhesion, platelet aggregation, and for the development of targeted therapeutics and novel biomaterials. This technical guide provides a comprehensive overview of the core structure of the this compound peptide, its interaction with cellular receptors, associated signaling pathways, and detailed experimental protocols for its synthesis and use in research settings.
Core Structure of the this compound Peptide
The fundamental structure of the this compound peptide is a linear sequence of four amino acids: Lysine (B10760008) (K), Glycine (G), Aspartic Acid (D), and Serine (S).[1][2]
-
Amino Acid Sequence: Lys-Gly-Asp-Ser
-
Molecular Formula: C15H27N5O8
The peptide features a free amine group at the N-terminus (Lysine) and a free carboxyl group at the C-terminus (Serine), unless modified. The side chains of the constituent amino acids confer the peptide its specific chemical properties. The lysine residue provides a primary amine and a positive charge at physiological pH. The aspartic acid residue provides a carboxylic acid group and a negative charge. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. The serine residue presents a hydroxyl group, which can be a site for post-translational modifications such as phosphorylation, although this is not intrinsic to the basic this compound structure.
Common Modifications:
While the core structure is a simple tetrapeptide, this compound can be modified to enhance its stability, bioavailability, or to facilitate conjugation to other molecules. Common modifications can include:
-
N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges and can increase the peptide's resistance to exopeptidases.
-
Cyclization: Creating a cyclic version of a KGD-containing peptide can constrain its conformation, potentially leading to higher receptor affinity and specificity.
-
Conjugation: The peptide can be conjugated to various moieties such as fluorescent dyes (e.g., FITC), biotin, or larger molecules like proteins and nanoparticles for experimental or therapeutic purposes.
Interaction with Integrins and Signaling Pathways
The biological activity of the this compound peptide is primarily mediated through its interaction with integrins, a family of transmembrane cell adhesion receptors. Specifically, this compound is recognized as a ligand for the platelet integrin GPIIb/IIIa (also known as αIIbβ3).[1][2] This integrin is the most abundant receptor on platelets and plays a crucial role in hemostasis and thrombosis by binding to fibrinogen and other ligands containing the RGD or a similar sequence.
Upon platelet activation by agonists such as thrombin or ADP, the GPIIb/IIIa receptor undergoes a conformational change, a process termed "inside-out" signaling, which increases its affinity for ligands. The binding of ligands like fibrinogen or this compound to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, leading to further platelet activation, aggregation, and thrombus formation.
The KGD sequence in this compound mimics the RGD sequence in fibrinogen, allowing it to bind to the same site on GPIIb/IIIa. By competing with fibrinogen for binding, this compound peptides can inhibit platelet aggregation.
Below is a diagram illustrating the simplified signaling pathway of GPIIb/IIIa activation and the role of this compound.
Quantitative Data
The binding affinity of short linear peptides like this compound to integrins is generally in the micromolar range. While specific binding constants for the linear this compound tetrapeptide are not extensively reported, data from related RGD and KGD peptides provide a valuable reference for its expected potency. The affinity can be significantly influenced by factors such as peptide cyclization and the specific integrin subtype.
| Peptide/Ligand | Target Integrin | Assay Type | Binding Affinity (IC50 / Kd) | Reference |
| YRGDSPLGGAKQAGDV | GPIIb/IIIa | Monoclonal Antibody Binding Inhibition | IC50: 48 µM | [3] |
| YNRGDS | Purified GPIIb/IIIa | Equilibrium Dialysis | Kd: 1.0 ± 0.2 µM | [4] |
| GRGDSP | Platelets | Fibrinogen Binding Inhibition | 10 - 200 µM range | [5] |
| Engineered AgRP (RGD-containing) | αvβ3 | Cell Binding | Kd: 15 nM - 780 pM | |
| OP-G2 (mAb) | GPIIb/IIIa (activated) | Quantitative Binding | Kd: 4.9 nmol/L |
Note: IC50 is the half maximal inhibitory concentration. Kd is the equilibrium dissociation constant. Lower values indicate higher affinity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Aspartic Acid):
-
In a separate tube, dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH and then for Fmoc-Lys(Boc)-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.
Cell Adhesion Assay
This protocol describes a method to assess the ability of this compound to inhibit cell adhesion to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
This compound peptide and a control peptide (e.g., KGES)
-
Cell line expressing GPIIb/IIIa or another relevant integrin (e.g., K562 cells transfected with αIIbβ3)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Crystal Violet stain
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound peptide or the control peptide for 30 minutes at 37°C.
-
Seeding: Add the cell-peptide suspension to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash away excess stain, air dry, and solubilize the stain with a solubilizing agent (e.g., 10% acetic acid). Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Compare the absorbance of wells treated with this compound to the control wells to determine the inhibition of cell adhesion.
Competitive Binding Assay
This protocol outlines a method to determine the inhibitory constant (Ki) of this compound for the GPIIb/IIIa receptor using a radiolabeled ligand.
Materials:
-
Purified GPIIb/IIIa receptor
-
Radiolabeled ligand for GPIIb/IIIa (e.g., ¹²⁵I-fibrinogen or a high-affinity ¹²⁵I-labeled RGD mimetic)
-
This compound peptide at various concentrations
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the purified GPIIb/IIIa receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the this compound peptide in the assay buffer. Include control tubes with no competitor and tubes for non-specific binding (with a large excess of unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the free ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The this compound peptide, with its simple yet biologically significant structure, continues to be a valuable tool in biomedical research. Its ability to interact with integrins, particularly GPIIb/IIIa, makes it a key molecule for investigating the mechanisms of cell adhesion and for designing novel anti-thrombotic agents and targeted drug delivery systems. The experimental protocols detailed in this guide provide a foundation for the synthesis, characterization, and functional analysis of this compound, enabling researchers to further explore its potential in various scientific and therapeutic applications.
References
- 1. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The KGDS Peptide: A Technical Guide to its Function and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lys-Gly-Asp (KGD) peptide sequence has emerged as a significant motif in the study of cell adhesion and integrin-mediated signaling. As a key component of certain disintegrins, such as barbourin (B1177368), the KGDS peptide exhibits a notable specificity for the αIIbβ3 integrin, also known as the fibrinogen receptor on platelets. This specificity makes it a valuable tool for investigating the mechanisms of platelet aggregation and a potential starting point for the development of novel anti-thrombotic agents. This technical guide provides a comprehensive overview of the this compound peptide, its function, relevant quantitative data from analogous peptides, detailed experimental protocols for its characterization, and a visualization of its role in cellular signaling pathways.
Core Function and Mechanism of Action
The primary function of the this compound peptide is to act as a competitive antagonist of the αIIbβ3 integrin.[1][2] Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αIIbβ3 integrin is predominantly expressed on platelets and plays a crucial role in hemostasis and thrombosis by binding to fibrinogen, which bridges adjacent platelets, leading to aggregation.
The this compound sequence mimics the Arg-Gly-Asp (RGD) recognition motif found in fibrinogen and other extracellular matrix proteins. By binding to the RGD-binding pocket on the αIIbβ3 integrin, the this compound peptide competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation.[3] The substitution of the positively charged amino acid lysine (B10760008) for arginine in the KGD sequence of barbourin is responsible for its high specificity for the αIIbβ3 integrin over other integrins that also recognize the RGD motif.[1]
Quantitative Data
| Peptide | Assay | Target | Value | Reference(s) |
| GRGDS | ADP-induced platelet aggregation | Human Platelets | IC50: 100 µM | [4] |
| RGDS | Inhibition of fibrinogen binding | Human Platelets | Ki: 12 ± 2 µM | [5] |
| RGDS | Inhibition of fibrinogen fragment binding | Human Platelets | Ki: 15 ± 3 µM | [5] |
| Engineered AgRP Peptides | Binding to αvβ3 integrin-expressing cells | K562-αvβ3 cells | Kd: 15 nM to 780 pM | [6] |
| Fisetin | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 22 µM | [7] |
| Kaempferol | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 20 µM | [7] |
| Quercetin | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 13 µM | [7] |
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol details the methodology to assess the inhibitory effect of the this compound peptide on platelet aggregation induced by an agonist such as ADP.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy, consenting donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red blood cells and white blood cells.
-
Carefully collect the supernatant PRP.
b. Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP (e.g., 250 µL) into an aggregometer cuvette with a stir bar.
-
Add the this compound peptide at various final concentrations and incubate for a short period (e.g., 2-5 minutes). A vehicle control (e.g., saline) should be run in parallel.
-
Initiate platelet aggregation by adding an agonist such as ADP (final concentration ~10 µM).
-
Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of the this compound peptide to the vehicle control.
Cell Adhesion Assay
This protocol describes how to evaluate the ability of the this compound peptide to inhibit cell adhesion to a surface coated with an integrin ligand, such as fibrinogen.
a. Plate Coating:
-
Dilute fibrinogen in a suitable buffer (e.g., PBS) to a final concentration of 10-20 µg/mL.
-
Add the fibrinogen solution to the wells of a 96-well plate and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.[8]
-
Wash the wells again with PBS.
b. Adhesion Inhibition:
-
Prepare a suspension of platelets or other cells expressing αIIbβ3 integrin in a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the this compound peptide for 15-30 minutes at 37°C.
-
Add the cell suspension to the fibrinogen-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
c. Quantification of Adherent Cells:
-
Fix the adherent cells with a fixative such as 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 10-20 minutes.[9]
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding a solution such as 1% SDS.[9]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Visualizations
The this compound peptide primarily functions by blocking the interaction between fibrinogen and the αIIbβ3 integrin on platelets. This inhibition prevents the "outside-in" signaling cascade that normally follows integrin ligation and leads to platelet activation and aggregation. While the specific downstream effects of this compound are centered on this blockade, a related peptide, KRDS, has been shown to inhibit the tyrosine phosphorylation of specific substrates involved in platelet activation, suggesting a potential intracellular signaling impact beyond simple competitive inhibition.[10]
Caption: this compound peptide competitively inhibits fibrinogen binding to αIIbβ3 integrin.
Caption: Workflow for a this compound peptide-mediated cell adhesion inhibition assay.
Conclusion
The this compound peptide represents a specific and potent tool for the investigation of αIIbβ3 integrin-mediated processes, particularly platelet aggregation. Its specificity, derived from the conservative lysine-for-arginine substitution, offers advantages in dissecting the roles of this specific integrin in various physiological and pathological contexts. The experimental protocols and data provided in this guide serve as a foundational resource for researchers aiming to utilize the this compound peptide in their studies. Further research into the precise binding kinetics and downstream signaling effects of the this compound peptide will undoubtedly enhance its utility in both basic research and the development of novel therapeutic strategies for thrombotic diseases.
References
- 1. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The KGDS Peptide and its Interaction with Integrin GPIIb/IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin GPIIb/IIIa (also known as αIIbβ3) is a key receptor on the surface of platelets that plays a pivotal role in hemostasis and thrombosis. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. This binding is crucial for platelet aggregation and the formation of a stable thrombus. The recognition site for many ligands, including fibrinogen, involves the Arg-Gly-Asp (RGD) sequence. The KGDS (Lys-Gly-Asp-Ser) peptide, a sequence found in some extracellular matrix proteins, represents a variation of this motif and has been investigated for its potential to modulate GPIIb/IIIa activity. This technical guide provides an in-depth overview of the interaction between the this compound peptide and integrin GPIIb/IIIa, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Data Presentation: Quantitative Analysis of Peptide-GPIIb/IIIa Interaction
While direct quantitative binding data for the this compound peptide with GPIIb/IIIa is not extensively available in the literature, comparative studies and data from the closely related KRDS (Lys-Arg-Asp-Ser) peptide provide valuable insights into its inhibitory potential.
| Peptide | Assay | Target | Parameter | Value | Reference |
| RGDS | Inhibition of Fibrinogen Binding | Platelets | Potency | More potent than this compound | [1] |
| This compound | Inhibition of Fibrinogen Binding | Platelets | Potency | Less potent than RGDS | [1] |
| KRDS | ADP-Induced Platelet Aggregation | Human Platelets | IC50 | 350 µM | |
| KRDS | Fibrinogen Binding Inhibition | Human Platelets | IC50 | 360 µM | |
| RGDS | Fibrinogen Binding Inhibition | Human Platelets | Ki | 12 ± 2 µM | [2] |
Note: The IC50 values for KRDS provide an estimated range for the biological activity of this compound. Further direct experimental validation is recommended for precise quantification.
Signaling Pathways
The binding of ligands to integrin GPIIb/IIIa can initiate "outside-in" signaling, leading to various cellular responses. While the specific signaling cascade initiated by the this compound peptide has not been fully elucidated, studies on the related KRDS peptide demonstrate an inhibitory effect on thrombin-induced signaling pathways in platelets. Specifically, KRDS has been shown to inhibit the tyrosine phosphorylation of several substrates that are crucial for GPIIb/IIIa activation and subsequent platelet aggregation[3]. This suggests that KGD-containing peptides may interfere with the downstream signaling events necessary for full platelet activation and thrombus formation.
Below is a generalized diagram of the outside-in signaling pathway for integrin GPIIb/IIIa, which may be modulated by the binding of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between peptides like this compound and integrin GPIIb/IIIa.
Solid-Phase Receptor-Ligand Binding Assay
This assay is used to determine the ability of a peptide to inhibit the binding of a natural ligand (e.g., fibrinogen) to purified and immobilized GPIIb/IIIa.
Methodology:
-
Coating: Purified human platelet GPIIb/IIIa is diluted in a suitable buffer (e.g., Tris-HCl) and added to the wells of a high-binding microtiter plate. The plate is incubated overnight at 4°C to allow for protein adsorption.
-
Blocking: The wells are washed with a wash buffer (e.g., Tris-HCl with Tween-20) to remove unbound receptor. A blocking buffer, typically containing bovine serum albumin (BSA), is then added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of subsequent reagents.
-
Competitive Binding: After washing the wells to remove the blocking buffer, solutions containing a constant concentration of labeled fibrinogen (e.g., horseradish peroxidase-conjugated fibrinogen) and serial dilutions of the this compound peptide are added to the wells.
-
Incubation: The plate is incubated for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding between the labeled fibrinogen and the this compound peptide to the immobilized GPIIb/IIIa.
-
Washing: The wells are washed multiple times to remove unbound labeled fibrinogen and peptide.
-
Detection: A substrate solution for the label is added to each well. For HRP-conjugated fibrinogen, a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine) is used. The reaction is allowed to proceed for a set time.
-
Measurement: The reaction is stopped (e.g., with sulfuric acid), and the signal (e.g., absorbance) is measured using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the concentration of the competing this compound peptide. The data is plotted as percent inhibition versus peptide concentration, and the IC50 value (the concentration of peptide that inhibits 50% of labeled fibrinogen binding) is calculated.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit the adhesion of platelets to a surface coated with a GPIIb/IIIa ligand.
Methodology:
-
Coating: Microplate wells are coated with a GPIIb/IIIa ligand, such as fibrinogen, by incubating a solution of the protein in the wells overnight at 4°C.
-
Blocking: The wells are washed and then blocked with BSA to prevent non-specific platelet adhesion.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Platelets are then isolated from the PRP and washed to remove plasma proteins.
-
Peptide Incubation: The washed platelets are resuspended in a suitable buffer and pre-incubated with various concentrations of the this compound peptide for a short period (e.g., 15-30 minutes) at room temperature.
-
Adhesion: The platelet-peptide mixture is added to the fibrinogen-coated wells.
-
Incubation: The plate is incubated at 37°C for a defined time (e.g., 30-60 minutes) to allow for platelet adhesion.
-
Washing: Non-adherent platelets are removed by gentle washing.
-
Quantification: The number of adherent platelets is quantified. A common method is to label the platelets with a fluorescent dye, such as Calcein-AM, before the adhesion step. After washing, the fluorescence intensity in each well is measured, which is proportional to the number of adherent cells.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of adhesion inhibition at each peptide concentration, from which an IC50 value can be determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of the kinetics and affinity of the interaction between a peptide and a protein.
Methodology:
-
Immobilization: Purified GPIIb/IIIa (ligand) is covalently immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
Equilibration: A running buffer is flowed over the sensor chip to establish a stable baseline signal.
-
Association: Solutions of the this compound peptide (analyte) at various concentrations are injected over the sensor surface at a constant flow rate. The binding of the peptide to the immobilized GPIIb/IIIa causes a change in the refractive index at the sensor surface, which is detected as an increase in resonance units (RU). This is the association phase.
-
Dissociation: After the injection of the peptide, the running buffer is flowed over the chip again. The dissociation of the peptide from the GPIIb/IIIa results in a decrease in the RU signal. This is the dissociation phase.
-
Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the sensor surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software. By fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model), the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.
Conclusion
The this compound peptide represents a modification of the canonical RGD integrin-binding motif. While it exhibits a lower potency in inhibiting fibrinogen binding to GPIIb/IIIa compared to RGDS, it still demonstrates the ability to interact with this critical platelet receptor. The related KRDS peptide shows inhibitory activity on platelet aggregation and signaling in the micromolar range, suggesting a similar potential for this compound. The experimental protocols detailed in this guide provide a robust framework for the further quantitative characterization of the this compound-GPIIb/IIIa interaction and for exploring its potential as a modulator of platelet function in research and drug development settings. Further studies are warranted to precisely determine the binding kinetics and affinity of this compound for GPIIb/IIIa and to fully elucidate its specific effects on downstream signaling pathways.
References
- 1. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The KGDS Peptide: An In-depth Technical Guide to its Role in Cell Adhesion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide sequence Lys-Gly-Asp-Ser (KGDS) has emerged as a significant motif in the study of cell adhesion, acting as a modulator of integrin-mediated cellular interactions. Functionally analogous to the well-characterized Arg-Gly-Asp (RGD) sequence, the this compound peptide is recognized by specific integrin receptors, thereby influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound peptide's core functions, its mechanism of action, and its applications in cell adhesion research, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Core Concepts: this compound Peptide and Integrin Binding
The this compound sequence is a recognition motif for several members of the integrin family of transmembrane receptors. Integrins are heterodimeric proteins, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The binding of ligands like this compound to integrins can trigger "outside-in" signaling cascades that regulate cell behavior, including adhesion, migration, proliferation, and survival.
The primary target of KGD-containing peptides, including by extension this compound, is the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This interaction is critical in the process of thrombosis, where the binding of fibrinogen to αIIbβ3 mediates platelet aggregation. The this compound peptide, by mimicking a binding site within fibrinogen, can act as a competitive inhibitor of this interaction.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
While specific binding affinity data for the linear this compound peptide is not extensively documented, studies on closely related KGD-containing peptides and modified sequences provide valuable quantitative insights into their interaction with integrins, particularly αIIbβ3.
| Peptide/Compound | Target Integrin | Assay Type | Value | Citation |
| KGDRR (KGD-based αIIbβ3 antagonist) | αIIbβ3 | Platelet Aggregation Inhibition (ADP-induced) | IC50: not specified | [1] |
| KGDRR | αIIbβ3 | Platelet Aggregation Inhibition (Collagen-induced) | IC50: not specified | [1] |
| KGDRR | αIIbβ3 | Platelet Aggregation Inhibition (U46619-induced) | IC50: not specified | [1] |
| Cyclic KGD heptapeptide | αIIbβ3 | Platelet Aggregation Inhibition (Thrombin-induced) | Inhibition at 10 µg/ml | [2] |
| Bridged Peptide (Y-HHLGGAKQAGDV(G)9RGDS) | αIIbβ3 (on RGDS-activated platelets) | Binding Assay | Kd = 8.9 ± 1.3 x 10⁻⁷ M | |
| Bridged Peptide (Y-HHLGGAKQAGDV(G)9RGDS) | αIIbβ3 (on ADP-activated platelets) | Binding Assay | Kd = 3.1 ± 0.5 x 10⁻⁷ M | |
| RGDS | αIIbβ3 | Inhibition of Bridged Peptide Binding | IC50 = 32 ± 2.6 µM | |
| γ 400-411 (HHLGGAKQAGDV) | αIIbβ3 | Inhibition of Bridged Peptide Binding | IC50 = 102 ± 4.1 µM | |
| RGDS | αvβ3 | Competitive ELISA | IC50 = 89 nM | [3] |
| GRGDSPK | αvβ3 | Competitive ELISA | IC50 = 12.2 nM | [3] |
Signaling Pathways
The binding of this compound to integrins, particularly αIIbβ3 on platelets, initiates a cascade of intracellular signaling events known as outside-in signaling. This process is crucial for amplifying the initial adhesion signal and mediating downstream cellular responses. Key signaling molecules involved include Src family kinases and Focal Adhesion Kinase (FAK).
Figure 1: Integrin-mediated outside-in signaling cascade initiated by this compound peptide binding.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the function of the this compound peptide in cell adhesion.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a surface coated with the this compound peptide.
Workflow:
Figure 2: Workflow for a typical cell adhesion assay.
Detailed Protocol:
-
Plate Coating:
-
Prepare a stock solution of this compound peptide in sterile phosphate-buffered saline (PBS).
-
Dilute the this compound stock solution to desired concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Add 100 µL of the peptide solutions to the wells of a 96-well tissue culture plate. Use PBS alone as a negative control and a known adhesion-promoting peptide like GRGDSP as a positive control.
-
Incubate the plate at 37°C for 1-2 hours or overnight at 4°C to allow the peptide to adsorb to the surface.
-
-
Blocking:
-
Aspirate the peptide solution from the wells.
-
Wash each well three times with 200 µL of sterile PBS.
-
Add 200 µL of a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well to block non-specific cell binding.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest cells of interest (e.g., platelets, fibroblasts, or endothelial cells) and resuspend them in a serum-free medium to a final concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 30, 60, or 90 minutes).
-
-
Washing:
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Adherent cells can be quantified using various methods, such as Crystal Violet staining or a metabolic assay (e.g., MTS or MTT).
-
For Crystal Violet Staining:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS solution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Competitive Inhibition Assay
This assay determines the ability of the this compound peptide to inhibit cell adhesion to a substrate coated with an integrin ligand (e.g., fibrinogen or fibronectin).
Workflow:
Figure 3: Workflow for a competitive inhibition assay.
Detailed Protocol:
-
Plate Coating and Blocking:
-
Follow steps 1 and 2 from the Cell Adhesion Assay protocol, but coat the wells with an integrin ligand such as fibrinogen (e.g., 10 µg/mL) or fibronectin (e.g., 10 µg/mL).
-
-
Cell and Peptide Preparation:
-
Prepare a serial dilution of the this compound peptide in a serum-free medium.
-
Harvest and resuspend cells to a concentration of 2 x 10⁵ cells/mL in a serum-free medium.
-
In separate tubes, mix equal volumes of the cell suspension with the serially diluted this compound peptide solutions. Include a control with no peptide.
-
Pre-incubate the cell-peptide mixtures for 30 minutes at 37°C to allow the peptide to bind to the cell surface integrins.
-
-
Adhesion and Quantification:
-
Add 100 µL of each cell-peptide mixture to the ligand-coated and blocked wells.
-
Follow steps 4, 5, and 6 from the Cell Adhesion Assay protocol to allow for adhesion, wash away non-adherent cells, and quantify the remaining adherent cells.
-
-
Data Analysis:
-
Plot the percentage of cell adhesion (relative to the no-peptide control) against the logarithm of the this compound peptide concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound peptide that inhibits 50% of cell adhesion).
-
Applications in Drug Development and Research
The inhibitory properties of the this compound peptide on platelet aggregation make it a molecule of interest in the development of anti-thrombotic agents. By blocking the αIIbβ3 integrin, this compound and its derivatives can prevent the formation of platelet plugs, which are central to the pathophysiology of arterial thrombosis. Research is ongoing to develop more stable and potent KGD-based antagonists with improved pharmacokinetic profiles for clinical use.[1]
In the field of biomaterials, the this compound sequence can be immobilized onto surfaces to modulate cell behavior. By presenting a controlled density of this compound, researchers can influence the attachment, spreading, and differentiation of specific cell types, which is crucial for tissue engineering and regenerative medicine applications.
Conclusion
The this compound peptide is a valuable tool in cell adhesion research, providing a means to probe and modulate integrin-mediated cellular processes. Its role as a competitive inhibitor of integrin-ligand interactions, particularly in the context of platelet aggregation, highlights its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted functions of the this compound peptide. Further investigation into the specific binding kinetics of this compound with various integrins and its in vivo efficacy will continue to expand its applications in both basic research and clinical settings.
References
The KGDS Peptide: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a synthetic peptide derived from the alpha-chain of human fibrinogen. It belongs to a class of short peptide sequences that have been pivotal in understanding cell adhesion and platelet aggregation. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of the this compound peptide, with a focus on its role as an inhibitor of platelet function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of hemostasis and thrombosis.
Discovery and Historical Context
The discovery of the this compound peptide is intrinsically linked to the broader exploration of the molecular basis of cell adhesion and the identification of the Arg-Gly-Asp (RGD) sequence as a key recognition motif for integrin receptors.
The Genesis of RGD and Related Peptides
The early 1980s marked a turning point in cell adhesion research with the discovery that the short peptide sequence Arg-Gly-Asp (RGD) is a primary cell attachment site within fibronectin. This seminal work laid the foundation for understanding how cells interact with the extracellular matrix. Subsequent research revealed that the RGD motif is a common feature in many adhesive proteins, including fibrinogen, vitronectin, and von Willebrand factor, and that it is recognized by a family of cell surface receptors known as integrins.
Identification of this compound from Fibrinogen
Following the characterization of the RGD sequence, researchers began to investigate other peptide sequences within adhesive proteins that might play a role in cell interactions. The tetrapeptide this compound emerged from studies on the alpha-chain of human fibrinogen. While the RGD sequence was identified as a potent inhibitor of fibrinogen binding to the platelet integrin receptor GPIIb/IIIa (αIIbβ3), the naturally occurring sequence in a key region of fibrinogen was found to be this compound. This led to the synthesis and characterization of the this compound peptide to evaluate its biological activity in comparison to the now well-established RGDS peptide.
Mechanism of Action: Inhibition of Platelet Aggregation
The primary biological function of the this compound peptide is its ability to inhibit platelet aggregation. This action is mediated through its interaction with the platelet integrin receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa or αIIbβ3).
The Role of GPIIb/IIIa in Platelet Aggregation
Glycoprotein IIb/IIIa is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet. In resting platelets, GPIIb/IIIa is in a low-affinity state. Upon platelet activation by agonists such as thrombin, ADP, or collagen, an "inside-out" signaling cascade is initiated. This leads to a conformational change in GPIIb/IIIa, shifting it to a high-affinity state for its ligands, primarily fibrinogen. Divalent fibrinogen molecules then bridge adjacent activated platelets, leading to the formation of a platelet aggregate, a critical step in hemostasis and thrombosis.
Competitive Inhibition by this compound
The this compound peptide, like its counterpart RGDS, acts as a competitive antagonist of fibrinogen binding to activated GPIIb/IIIa. The Gly-Asp (GD) dipeptide is a crucial part of the recognition motif. By binding to the receptor, the this compound peptide physically obstructs the binding of the much larger fibrinogen molecule, thereby preventing the formation of platelet-platelet bridges and inhibiting aggregation.
Quantitative Data: A Comparative Perspective
Direct quantitative data for the this compound peptide, such as its IC50 for platelet aggregation inhibition or its binding affinity (Kd) for GPIIb/IIIa, is not as extensively documented in the literature as it is for the RGDS peptide. However, studies comparing the two provide valuable insights into the structure-activity relationship. The following tables summarize available quantitative data, with RGDS values provided as a benchmark for comparison.
| Peptide | Target | Assay | IC50 (μM) | Reference |
| RGDS | GPIIb/IIIa | Inhibition of ADP-induced platelet aggregation | 100 | [1] |
| RGDS | GPIIb/IIIa | Inhibition of plasma-vWF binding to platelets | 10.6 | [2] |
| RGDF | GPIIb/IIIa | Inhibition of fibrinogen binding | 4-5 times more potent than RGDS | [3] |
| GRGDS | GPIIb/IIIa | Inhibition of ADP-induced platelet aggregation | 100 | [1] |
Table 1: Inhibitory Concentrations (IC50) of RGD-related Peptides
| Peptide | Target | Assay | Ki (μM) | Reference |
| RGDS | GPIIb/IIIa | Competitive inhibition of intact fibrinogen binding | 12 ± 2 | [4] |
| RGDS | GPIIb/IIIa | Competitive inhibition of fibrinogen fragment 8D-50 binding | 15 ± 3 | [4] |
Table 2: Inhibition Constants (Ki) of RGDS Peptide
| Peptide/Ligand | Target | Assay | Kd (M) | Reference |
| Modified RGD-containing peptide | Platelets | Radioligand binding | 3.8 x 10⁻⁷ | [5] |
| Monoclonal Antibody OP-G2 (RGD-like) | Non-activated Platelets | Radioligand binding | 24.8 x 10⁻⁹ | [6] |
| Monoclonal Antibody OP-G2 (RGD-like) | Activated Platelets | Radioligand binding | 4.9 x 10⁻⁹ | [6] |
Table 3: Dissociation Constants (Kd) of RGD-related Ligands
Note: The lack of specific, consistently reported IC50 and Kd values for this compound in readily available literature highlights the greater focus on the RGDS motif in research and development.
Experimental Protocols
The discovery and characterization of the this compound peptide involved two primary experimental procedures: solid-phase peptide synthesis and in vitro platelet aggregation assays.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of the this compound tetrapeptide is achieved using the now-standard Solid-Phase Peptide Synthesis (SPPS) methodology, typically employing the Fmoc/tBu strategy.[7]
Principle: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus while being covalently attached to an insoluble resin support. The use of protecting groups for the α-amino group (temporary) and reactive side chains (permanent) prevents unwanted side reactions.
Detailed Methodology:
-
Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid.
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes.
-
-
First Amino Acid Coupling (Serine):
-
If using an unloaded resin, couple the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) to the resin. This is typically done using a coupling agent like DIC/DMAP or by converting the amino acid to a more reactive species.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amine for the next coupling step. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, or Fmoc-Lys(Boc)-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA or NMM) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat this deprotection-coupling cycle for each amino acid in the sequence (Gly, Asp, Lys).
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically a strong acid solution such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (tBu, OtBu, Boc).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
-
Platelet Aggregation Inhibition Assay
The inhibitory effect of the this compound peptide on platelet aggregation is typically assessed using light transmission aggregometry (LTA).[8][9][10]
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. An aggregometer measures this change in light transmission over time.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets. The PPP is used as a blank (100% light transmission) in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Place a cuvette with a specific volume of PRP and a magnetic stir bar into the sample well of a platelet aggregometer pre-warmed to 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add a known concentration of the this compound peptide (or a vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
-
To determine the IC50 value of the this compound peptide, perform the assay with a range of peptide concentrations.
-
Plot the percentage inhibition of aggregation against the logarithm of the peptide concentration and fit the data to a dose-response curve. The IC50 is the concentration of the peptide that inhibits 50% of the maximal aggregation response.
-
Signaling Pathways
The interaction of this compound and related peptides with platelet receptors triggers or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action.
GPIIb/IIIa Signaling in Platelets
The binding of ligands to GPIIb/IIIa initiates "outside-in" signaling, which reinforces and stabilizes the platelet aggregate. While this compound is an inhibitor of ligand binding, understanding the pathway it blocks is essential.
The KRDS Peptide: An Alternative Inhibitory Pathway
The KRDS (Lys-Arg-Asp-Ser) peptide, derived from human lactotransferrin, also inhibits platelet aggregation but through a distinct mechanism that involves the inhibition of tyrosine phosphorylation and subsequent downstream signaling.[5]
Conclusion and Future Directions
The this compound peptide, born from the foundational discoveries of RGD-mediated cell adhesion, has played a significant role in delineating the structural requirements for ligand binding to the platelet integrin GPIIb/IIIa. While much of the subsequent research and drug development has focused on the more potent RGDS motif and its cyclic derivatives, the study of this compound and other RGD variants remains crucial for a comprehensive understanding of integrin-ligand interactions. Future research may focus on leveraging the subtle differences in binding affinity and specificity between this compound and RGDS to design more selective integrin modulators. Furthermore, a more detailed elucidation of the downstream consequences of this compound binding, beyond simple competitive inhibition, could reveal novel aspects of integrin signaling. As our understanding of the complexities of hemostasis and thrombosis continues to evolve, the lessons learned from these pioneering short peptides will undoubtedly continue to inform the development of next-generation antithrombotic therapies.
References
- 1. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet-von Willebrand factor binding to platelets by adhesion site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of KGDS Peptide in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Lys-Gly-Asp-Ser (KGDS) peptide and its role as an inhibitor of platelet aggregation. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for professionals in the fields of hematology, pharmacology, and drug development.
Introduction: The Final Common Pathway of Platelet Aggregation
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as heart attack and stroke. The final and obligatory step in platelet aggregation, irrespective of the initial agonist, is the binding of fibrinogen to the activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the platelet surface.[1] The GPIIb/IIIa receptor, also known as integrin αIIbβ3, is the most abundant receptor on the platelet surface.[2] Upon platelet activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen.[3] Fibrinogen molecules then act as bridges, cross-linking adjacent platelets to form a stable aggregate.[1]
Short synthetic peptides containing specific recognition sequences can competitively inhibit this interaction. The most well-known of these is the Arg-Gly-Asp (RGD) sequence, found in adhesive proteins like fibrinogen.[1] The this compound peptide, containing a lysine (B10760008) residue in place of arginine, represents another such sequence that effectively inhibits platelet aggregation by targeting the GPIIb/IIIa receptor.
Mechanism of Action: Competitive Inhibition of Fibrinogen Binding
The primary mechanism by which the this compound peptide inhibits platelet aggregation is through competitive antagonism of the GPIIb/IIIa receptor. Peptides containing the KGD or RGD sequence mimic the binding motif of fibrinogen, allowing them to occupy the receptor's binding site.[4] By binding to the activated GPIIb/IIIa receptor, the this compound peptide physically obstructs the much larger fibrinogen molecule from cross-linking platelets, thereby preventing aggregation.[4] This blockade of the final common pathway makes this compound and similar peptides potent inhibitors of aggregation induced by a wide variety of physiological agonists.[1]
The following diagram illustrates the competitive inhibition mechanism.
Figure 1: Competitive inhibition of fibrinogen binding by this compound peptide.
Quantitative Analysis of Inhibitory Activity
The efficacy of RGD- and KGD-based peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit platelet aggregation by 50%. The table below summarizes key quantitative data from studies on this compound-related peptides and the benchmark inhibitor, RGDS.
| Peptide | Agonist | Assay Type | IC50 / Effective Concentration | Source |
| Cyclic KGD (Heptapeptide) | Thrombin (0.1 U/ml) | Platelet Aggregation | 10 µg/ml (Inhibitory Concentration) | [5] |
| KRDS (Lys-Arg-Asp-Ser) | ADP | Platelet Aggregation | 350 µM | [6] |
| RGDS (Arg-Gly-Asp-Ser) | ADP | Platelet Aggregation | 100 µM | [7] |
| RGDS (Arg-Gly-Asp-Ser) | ADP (20 µM) | Fibrinogen Binding Inhibition (Kᵢ) | 12 ± 2 µM | [8] |
Note: The data presented are from different studies and may involve variations in experimental conditions (e.g., linear vs. cyclic peptides, different agonists). Direct comparison should be made with caution.
Experimental Protocols
The primary method for assessing the in vitro efficacy of platelet aggregation inhibitors like the this compound peptide is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., NSAIDs, aspirin) for at least two weeks. Collect the blood into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.[9] This step separates the blood into three layers: red blood cells at the bottom, the "buffy coat" (white blood cells) in the middle, and the platelet-rich plasma (PRP) on top.
-
PRP Isolation: Carefully aspirate the upper PRP layer using a pipette and transfer it to a separate sterile tube.[9] Store the PRP at room temperature and use it within 3 hours of blood collection.[9]
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining platelets. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% light transmission baseline in the aggregometer.
Light Transmission Aggregometry (LTA) Assay
-
Instrument Calibration: Calibrate the aggregometer using PRP to set the 0% transmission baseline and PPP for the 100% transmission baseline.
-
Sample Preparation: Pipette a defined volume of PRP (e.g., 300 µL) into a cuvette containing a magnetic stir bar.[9]
-
Incubation with Inhibitor: Add the this compound peptide (or other inhibitors) at various concentrations to the PRP. Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C to allow the peptide to interact with the platelets.[5] A vehicle control (e.g., saline) is run in parallel.
-
Initiation of Aggregation: Add a platelet agonist, such as ADP (final concentration ~5-20 µM) or Thrombin (final concentration ~0.1 U/ml), to the cuvette to induce aggregation.[5][8]
-
Data Recording: The aggregometer continuously records the increase in light transmission as platelets aggregate and fall out of suspension. The recording continues for a set period (e.g., 5-10 minutes) until the aggregation curve reaches a plateau.
-
Data Analysis: The maximum percentage of aggregation is determined from the curve. The percentage of inhibition is calculated relative to the control (agonist alone). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the general workflow for a platelet aggregation inhibition assay.
Figure 2: General experimental workflow for LTA-based assays.
Conclusion and Future Directions
The this compound peptide is a recognized inhibitor of platelet aggregation, acting through the well-defined mechanism of competitive antagonism at the platelet GPIIb/IIIa receptor. By blocking the binding of fibrinogen, it effectively halts the final common pathway of platelet aggregation. The quantitative data, though variable depending on the specific peptide structure and experimental conditions, confirms its inhibitory activity. The established protocols for Light Transmission Aggregometry provide a robust framework for evaluating the potency of this compound and its analogues.
For drug development professionals, KGD-based peptides and mimetics continue to be of interest. Future research may focus on optimizing the peptide structure—for instance, through cyclization or chemical modification—to enhance binding affinity, specificity, and in vivo stability, paving the way for novel antithrombotic therapies with improved efficacy and safety profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Glycoprotein IIb/IIIa and P2Y12 Induction by Oligochitosan Accelerates Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Compound KGDS (Lys-Gly-Asp-Ser)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Lys-Gly-Asp-Ser, commonly referred to as KGDS, is a synthetic peptide that has garnered interest in the field of hematology and thrombosis research. As a structural analog of the well-characterized Arg-Gly-Asp-Ser (RGDS) sequence, this compound functions as an antagonist of the platelet integrin receptor GPIIb/IIIa (also known as αIIbβ3).[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation, a critical process in both hemostasis and the pathogenesis of thrombotic diseases. By competitively inhibiting the binding of fibrinogen to activated platelets, this compound demonstrates potential as a tool for investigating the mechanisms of platelet-mediated thrombosis and as a lead compound for the development of novel antiplatelet agents.
Physicochemical Properties and Synthesis
This compound is a linear tetrapeptide with the sequence L-Lysine - L-Glycine - L-Aspartic Acid - L-Serine. Its synthesis is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Lys-Gly-Asp-Ser |
| Molecular Formula | C₁₅H₂₇N₅O₇ |
| Molecular Weight | 389.41 g/mol |
| Canonical SMILES | C(CC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)C)N)CN |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-carbamoylhexanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
Mechanism of Action: Targeting Integrin αIIbβ3
The primary mechanism of action of this compound is the competitive inhibition of the integrin αIIbβ3 receptor on the surface of activated platelets. In its resting state, this receptor has a low affinity for its ligands, primarily fibrinogen. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), a conformational change occurs in the αIIbβ3 receptor, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to aggregation and thrombus formation.
The Gly-Asp (GD) sequence within this compound is a key recognition motif for the αIIbβ3 receptor. By binding to the receptor, this compound physically blocks the access of fibrinogen, thereby preventing platelet aggregation.
Signaling Pathways
The interaction of this compound with the integrin αIIbβ3 receptor modulates the intricate signaling cascades involved in platelet activation and aggregation. The following diagrams illustrate the "inside-out" and "outside-in" signaling pathways of the integrin αIIbβ3 receptor.
Integrin αIIbβ3 "Inside-Out" Signaling Pathway
This pathway describes the events that lead to the activation of the αIIbβ3 receptor from a low-affinity to a high-affinity state for its ligands.
Integrin αIIbβ3 "Outside-In" Signaling and Inhibition by this compound
This pathway illustrates how ligand binding to the activated αIIbβ3 receptor triggers further intracellular signaling, and how this compound interferes with this process.
Quantitative Data
Direct quantitative data for the linear this compound tetrapeptide, such as its IC₅₀ for the inhibition of platelet aggregation, is not extensively reported in the literature. However, data from closely related peptides, particularly the well-studied RGDS peptide, can provide a valuable reference point for its expected potency. It is important to note that the affinity of these peptides can be significantly influenced by their conformation (linear vs. cyclic) and the surrounding amino acid sequence.
A study on hirudisin, a recombinant hirudin variant where the Ser-Asp-Gly-Glu sequence was replaced by Arg-Gly-Asp-Ser (RGDS), reported an IC₅₀ of 65 µM for the inhibition of ADP-induced platelet aggregation.[2] The same study noted that this was 3- to 5-fold stronger than the linear GRGDS and RGDS peptides, suggesting that the IC₅₀ for linear RGDS would be in the range of 195-325 µM.[2] Given the structural similarity between this compound and RGDS, it is reasonable to hypothesize that the IC₅₀ for this compound would be in a similar micromolar range.
Table 2: Comparative Inhibitory Activity of Related Peptides
| Peptide/Compound | Target/Assay | Reported IC₅₀ | Citation |
| Hirudisin (contains RGDS) | ADP-induced platelet aggregation | 65 µM | [2] |
| Linear GRGDS/RGDS | ADP-induced platelet aggregation | Estimated 195-325 µM | [2] |
| Linear this compound | ADP-induced platelet aggregation | Data not available (expected to be in the micromolar range) |
Experimental Protocols
The following is a generalized protocol for an in vitro platelet aggregation assay to evaluate the inhibitory effect of synthetic peptides like this compound. This protocol is based on standard laboratory practices.[3][4][5][6]
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
1. Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
2. Materials:
- Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
- 3.2% or 3.8% Sodium Citrate anticoagulant.
- Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin, Collagen.
- This compound peptide stock solution (e.g., 10 mM in saline or appropriate buffer).
- Phosphate-buffered saline (PBS).
- Platelet aggregometer.
- Centrifuge.
- Pipettes and sterile consumables.
3. Experimental Workflow:
4. Detailed Procedure:
- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Draw venous blood into tubes containing sodium citrate.
- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
- Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.
- Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
- Platelet Aggregation Measurement:
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pipette adjusted PRP into the aggregometer cuvettes.
- Add various concentrations of the this compound peptide solution or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
- Add a fixed concentration of a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
- Determine the maximum aggregation for each concentration of this compound.
- Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC₅₀ value from the dose-response curve.
Conclusion
The this compound peptide is a valuable research compound for the study of platelet biology and thrombosis. Its mechanism of action as a competitive inhibitor of the integrin αIIbβ3 receptor is well-established, positioning it as a useful tool for dissecting the molecular events of platelet aggregation. While specific quantitative data for the linear this compound peptide remains to be fully elucidated in the public domain, its close structural and functional relationship to the RGDS sequence provides a strong basis for its application in experimental settings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and scientists to effectively utilize this compound in their investigations. Further studies are warranted to precisely quantify its inhibitory potency and explore its full therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. Hirudisins. Hirudin-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KGDS Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Lys-Gly-Asp-Ser (KGDS) is a biologically active motif found in various extracellular matrix (ECM) proteins. Similar to the well-characterized Arg-Gly-Asp (RGD) sequence, this compound plays a crucial role in mediating cell adhesion and signaling through its interaction with cell surface integrin receptors. This document provides detailed application notes and protocols for the utilization of this compound peptide in cell culture experiments, including surface coating, cell adhesion and proliferation assays, and competitive inhibition studies. The information herein is intended to guide researchers in effectively employing this compound peptide to investigate cell-matrix interactions and develop novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data on the effects of KGD/RGD-related peptides on various cellular processes.
Table 1: Effect of KGD-Containing Peptide on Osteoblast Proliferation
| Peptide Concentration (µM) | Cell Proliferation (Relative to Control) | Statistical Significance (p-value) |
| 10 | Significantly Increased | <0.01 |
Data adapted from a study on primary osteoblasts cultured on surfaces coated with a cyclic KGD-containing peptide. The control represents cells cultured on BSA-coated tissue-culture plastic[1].
Table 2: Comparative Inhibitory Effects of KRDS and RGDS on Platelet Aggregation
| Peptide | IC50 for ADP-Induced Platelet Aggregation (µM) | IC50 for Fibrinogen Binding (µM) |
| KRDS | 350 | 360 |
| RGDS | 75 | 20 |
IC50 values represent the concentration of the peptide required to inhibit 50% of the response. Data is derived from studies on human platelets[2].
Table 3: Effect of RGDS Peptide Concentration on Fibroblast Migration
| RGDS Concentration (µM) | Migrating Cells (%) | Average Distance (µm) | Cell Speed (µm/h) |
| 250 | ~20 | ~40 | ~15 |
| 500 | ~30 | ~45 | ~18 |
| 1000 | ~40 | ~50 | ~20 |
| 1500 | ~35 | ~48 | ~19 |
This table provides representative data on the dose-dependent effect of RGD-like peptides on cell migration, demonstrating a biphasic response where migration is optimal at an intermediate peptide concentration[2][3].
Signaling Pathways
The this compound peptide primarily functions by binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling events that regulate cell adhesion, proliferation, migration, and differentiation. The signaling pathway is believed to be mediated through the activation of tyrosine kinases, although it appears to be independent of the Phospholipase C (PLC) pathway.
Experimental Protocols
Protocol 1: Coating Cell Culture Surfaces with this compound Peptide
This protocol describes how to coat plastic or glass cell culture surfaces with this compound peptide to promote cell adhesion.
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile deionized water (dH₂O)
-
Cell culture plates or coverslips
Procedure:
-
Reconstitute this compound Peptide: Dissolve the lyophilized this compound peptide in sterile PBS or serum-free medium to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilute to Working Concentration: Dilute the stock solution to the desired working concentration (typically 10-100 µg/mL) using sterile PBS or serum-free medium.
-
Coat the Surface: Add a sufficient volume of the diluted this compound peptide solution to cover the entire surface of the cell culture vessel.
-
Incubate: Incubate the coated vessels for 1-2 hours at 37°C in a humidified incubator.
-
Aspirate and Rinse: Carefully aspirate the peptide solution. Gently wash the surface twice with sterile dH₂O to remove any unbound peptide.
-
Dry (Optional): The coated surfaces can be used immediately or allowed to air dry in a sterile laminar flow hood.
-
Storage: Coated plates can be stored at 4°C for several weeks if sterility is maintained.
Protocol 2: Cell Adhesion Assay
This protocol quantifies cell adhesion to this compound-coated surfaces using crystal violet staining.
Materials:
-
This compound-coated and control (e.g., BSA-coated) 96-well plates
-
Cell suspension in serum-free medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells onto the this compound-coated and control wells at a density of 1-5 x 10⁴ cells/well.
-
Incubate: Incubate for 1-2 hours at 37°C to allow for cell attachment.
-
Wash: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash: Wash the wells twice with PBS.
-
Stain: Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash: Gently wash the wells with dH₂O until the water runs clear.
-
Solubilize: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol assesses cell proliferation on this compound-coated surfaces.
Materials:
-
This compound-coated and control 96-well plates
-
Cell suspension in complete medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 2-5 x 10³ cells/well) in complete medium.
-
Incubate: Culture the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.
Protocol 4: Competitive Inhibition Assay
This assay determines the ability of soluble this compound peptide to inhibit cell adhesion to a substrate coated with an integrin ligand (e.g., fibronectin).
Materials:
-
96-well plates coated with an integrin ligand (e.g., 10 µg/mL fibronectin)
-
Cell suspension in serum-free medium
-
This compound peptide solutions at various concentrations
-
Control peptide (e.g., KGES) solution
-
Materials for Cell Adhesion Assay (Protocol 2)
Procedure:
-
Prepare Peptide Solutions: Prepare serial dilutions of the this compound peptide and the control KGES peptide in serum-free medium.
-
Pre-incubate Cells: Mix the cell suspension with the different concentrations of the peptides and pre-incubate for 30 minutes at 37°C.
-
Seed Cells: Add the cell-peptide mixtures to the fibronectin-coated wells.
-
Incubate: Incubate for 1 hour at 37°C.
-
Quantify Adhesion: Proceed with the steps for washing, fixing, staining, and reading absorbance as described in the Cell Adhesion Assay (Protocol 2).
-
Data Analysis: Plot the percentage of cell adhesion relative to the no-peptide control against the peptide concentration to determine the IC50 value.
Drug Development Applications
The this compound peptide and its derivatives hold significant promise in the field of drug development.
-
Targeted Drug Delivery: this compound can be conjugated to nanoparticles, liposomes, or cytotoxic agents to specifically target tumors or other tissues that overexpress this compound-binding integrins. This approach can enhance drug efficacy while minimizing off-target side effects.
-
Anti-Angiogenic Therapy: By blocking the interaction of integrins with their natural ligands, this compound-based antagonists can inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
-
Biomaterial Functionalization: Incorporating the this compound sequence into biomaterials used for tissue engineering and regenerative medicine can improve cell attachment, proliferation, and differentiation, leading to better tissue integration and function.
-
Anti-Thrombotic Agents: Peptides like KRDS that interfere with platelet aggregation have the potential to be developed into novel anti-thrombotic drugs.
The protocols and data presented in these application notes provide a solid foundation for researchers to explore the diverse applications of the this compound peptide in cell culture and its potential for translation into therapeutic strategies.
References
Application Notes and Protocols: KGDS Peptide Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) plays a central role in this process by binding to fibrinogen, which bridges adjacent platelets, leading to the formation of a platelet plug. The tetrapeptide sequence Arg-Gly-Asp (RGD) is a key recognition motif for integrin-ligand interactions. The Lys-Gly-Asp-Ser (KGDS) peptide, a sequence found in various proteins, also exhibits inhibitory effects on platelet aggregation by competing with fibrinogen for binding to the αIIbβ3 integrin.[1][2]
These application notes provide a detailed protocol for assessing the inhibitory activity of the this compound peptide on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for in vitro platelet function testing.[3][4] This assay is essential for the characterization of potential anti-platelet therapeutics.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3] In a resting state, platelets in PRP form a cloudy suspension with low light transmission. Upon the addition of an agonist (e.g., ADP, thrombin), platelets activate and aggregate, causing the suspension to clear and light transmission to increase. The this compound peptide, when pre-incubated with PRP, will competitively inhibit fibrinogen binding to the activated αIIbβ3 integrin, thereby reducing the extent of platelet aggregation and the corresponding increase in light transmission. The degree of inhibition is proportional to the concentration of the this compound peptide.
Data Presentation
The inhibitory effect of the this compound peptide on platelet aggregation is typically quantified by determining the concentration that inhibits aggregation by 50% (IC50). While specific IC50 values for this compound can vary depending on experimental conditions, the related and well-characterized RGDS peptide provides a useful benchmark.
| Parameter | Agonist | Peptide | Typical Value |
| IC50 | ADP (20 µM) | RGDS | ~100 µM[5] |
| Ki (Inhibition Constant) | Fibrinogen Binding | RGDS | ~12-15 µM[2] |
| This compound Concentration Range for Inhibition | Thrombin | This compound | 0.5 - 1 mM [ ] |
| Agonist Concentration | ADP | - | 5 - 20 µM[4] |
| Agonist Concentration | Thrombin | - | 0.1 - 0.5 U/mL[6] |
| Incubation Time with Peptide | - | This compound/Control | 5 - 15 minutes[6] |
Experimental Protocols
This protocol outlines the steps for performing a this compound peptide platelet aggregation assay using LTA.
Materials and Reagents
-
This compound Peptide (High Purity)
-
Scrambled Control Peptide (e.g., KGES or GARD)
-
Platelet Agonist (e.g., Adenosine Diphosphate - ADP, or Thrombin)
-
Human Whole Blood (collected in 3.2% sodium citrate)
-
Saline (0.9% NaCl)
-
Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Blood Collection and PRP/PPP Preparation
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[4] Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene (B1209903) tube.
-
Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.[4] Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional): For optimal results, the platelet count in the PRP should be between 200-300 x 10^9/L. If necessary, adjust the platelet count of the PRP by adding PPP.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 0% aggregation baseline.
-
Pipette PPP into another cuvette and place it in a separate channel. Set this as the 100% aggregation baseline.
-
-
Peptide Incubation:
-
Pipette fresh PRP into a series of cuvettes with stir bars.
-
Add varying concentrations of the this compound peptide (or control peptide) to the PRP. A common starting range is 10 µM to 1 mM. Also, prepare a vehicle control (saline).
-
Incubate the PRP with the peptide for 5-15 minutes at 37°C with gentle stirring.[6]
-
-
Initiation of Aggregation:
-
After the pre-incubation period, add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to the cuvette.
-
Immediately start recording the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum aggregation percentage for each condition is recorded.
-
Calculate the percentage of inhibition for each this compound peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound peptide concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the this compound peptide platelet aggregation assay.
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway of this compound peptide-mediated inhibition of platelet aggregation.
References
- 1. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plateletservices.com [plateletservices.com]
- 4. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for KGDS Peptide in In Vitro Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a recognized inhibitor of platelet aggregation. Its mechanism of action is primarily attributed to its ability to act as an antagonist to the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). By competitively binding to this receptor, the this compound peptide blocks the binding of fibrinogen, a critical step in the formation of platelet aggregates and subsequent thrombus development. These characteristics make the this compound peptide a valuable tool for researchers studying the mechanisms of thrombosis and for the in vitro evaluation of potential anti-thrombotic therapies.
This document provides detailed application notes and protocols for the utilization of the this compound peptide in various in vitro thrombosis models, ranging from static platelet aggregation assays to more physiologically relevant flow-based systems.
Mechanism of Action
The primary anti-thrombotic effect of the this compound peptide is the inhibition of the "outside-in" signaling cascade initiated by the binding of ligands like fibrinogen to the integrin αIIbβ3 on activated platelets. This signaling is crucial for the consolidation and growth of a thrombus. The this compound peptide, by blocking fibrinogen binding, prevents the clustering of αIIbβ3 receptors and the subsequent activation of downstream signaling molecules. This interference ultimately inhibits key platelet responses such as spreading, granule release, and the cytoskeletal rearrangements necessary for stable thrombus formation.
Signaling Pathway of αIIbβ3 Integrin and Inhibition by this compound Peptide
The following diagram illustrates the "outside-in" signaling pathway of the αIIbβ3 integrin and the inhibitory action of the this compound peptide.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and related peptides on platelet function in various in vitro assays. This data can serve as a reference for dose-response studies and for the design of new experiments.
Table 1: Inhibition of Platelet Aggregation by K-Series Peptides
| Peptide | Agonist | Assay Type | IC50 (µM) | Reference |
| KRDS | ADP | Light Transmission Aggregometry | 350 | [1] |
| Cyclic KGD | Thrombin | Light Transmission Aggregometry | ~10 µg/mL | [2] |
Table 2: Inhibition of Fibrinogen Binding by K-Series Peptides
| Peptide | Assay Type | IC50 (µM) | Reference |
| KRDS | Fibrinogen Binding Assay | 360 | [1] |
Table 3: Effective Concentrations of RGD-Analog Peptides in Thrombus Formation Models
| Peptide | Model | Effective Concentration (µM) | Observed Effect | Reference |
| RGDV | In vivo-like perfusion | 25 - 100 | Dose-dependent reduction in platelet and fibrin (B1330869) deposition | [3] |
| Eptifibatide | Microfluidic Device | 0 - 2.4 | Dose-dependent increase in occlusion time | [2][4] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to measure the inhibitory effect of the this compound peptide on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Experimental Workflow:
Materials:
-
This compound peptide (stock solution in sterile saline or appropriate buffer)
-
Whole human blood collected in 3.2% sodium citrate
-
Platelet agonist (e.g., ADP, thrombin, collagen)
-
Platelet-poor plasma (PPP)
-
Saline or appropriate buffer for dilutions
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer with PPP as 100% aggregation (or 100% light transmission) and PRP as 0% aggregation.
-
Pipette the adjusted PRP into aggregometer cuvettes.
-
-
This compound Peptide Incubation:
-
Add varying concentrations of the this compound peptide (or vehicle control) to the PRP-containing cuvettes.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add the platelet agonist to the cuvettes to induce aggregation. The concentration of the agonist should be chosen to induce a submaximal aggregation response in control samples.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each this compound peptide concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: In Vitro Thrombus Formation Assay under Flow Conditions
This protocol describes a method to assess the effect of the this compound peptide on thrombus formation on a collagen-coated surface under physiological shear stress using a microfluidic flow chamber.
Experimental Workflow:
Materials:
-
This compound peptide
-
Microfluidic flow chambers or parallel-plate flow chamber
-
Type I fibrillar collagen
-
Whole human blood (anticoagulated with a thrombin inhibitor like PPACK or heparin)
-
Fluorescent label for platelets (e.g., Calcein AM)
-
Syringe pump
-
Inverted fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Preparation of Collagen-Coated Surface:
-
Coat the microfluidic channels or the coverslip of the flow chamber with a solution of Type I fibrillar collagen (e.g., 100 µg/mL) overnight at 4°C or for 1-2 hours at room temperature.
-
Gently wash the surface with phosphate-buffered saline (PBS) to remove unbound collagen.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Preparation of Blood:
-
Collect whole human blood into an appropriate anticoagulant.
-
Label platelets by incubating the blood with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.
-
Pre-incubate the fluorescently labeled whole blood with various concentrations of the this compound peptide or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Perfusion Experiment:
-
Assemble the flow chamber and connect it to the syringe pump.
-
Perfuse the this compound-treated (or control) blood through the collagen-coated chamber at a constant flow rate to achieve a physiological shear rate (e.g., arterial shear rates of 800-1500 s⁻¹).
-
Perform the perfusion for a set duration (e.g., 5-10 minutes).
-
-
Image Acquisition and Analysis:
-
Capture images or videos of platelet adhesion and thrombus formation in real-time using the fluorescence microscope.
-
After the perfusion, gently wash the chamber with buffer to remove non-adherent blood cells.
-
Acquire images from multiple fields of view.
-
Use image analysis software to quantify thrombus formation. Key parameters to measure include:
-
Surface area coverage (%): The percentage of the surface covered by platelets and thrombi.
-
Thrombus volume (µm³): Calculated from z-stack images if using confocal microscopy.
-
Integrated fluorescence intensity: As a measure of total platelet accumulation.
-
-
-
Data Analysis:
-
Compare the quantitative parameters of thrombus formation between the different this compound peptide concentrations and the control.
-
Generate dose-response curves to determine the inhibitory effect of the this compound peptide on thrombus formation under flow.
-
Conclusion
The this compound peptide serves as a potent and specific inhibitor of the αIIbβ3 integrin, making it an indispensable tool for in vitro thrombosis research. The provided protocols for platelet aggregometry and flow-based thrombus formation assays offer robust methods for characterizing the anti-platelet and anti-thrombotic effects of this peptide. By utilizing these detailed methodologies, researchers can gain valuable insights into the molecular mechanisms of thrombosis and effectively screen novel anti-thrombotic agents.
References
- 1. Microfluidic Thrombosis under Multiple Shear Rates and Antiplatelet Therapy Doses | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Microfluidic thrombosis under multiple shear rates and antiplatelet therapy doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KGDS Peptide in Flow Cytometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a synthetic peptide that serves as a ligand for the integrin GPIIb/IIIa (αIIbβ3), a receptor predominantly expressed on the surface of activated platelets.[1] The interaction between ligands and GPIIb/IIIa is a critical step in platelet aggregation and thrombus formation. Consequently, peptides that modulate this interaction are valuable tools in thrombosis research and for the development of antiplatelet therapies. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells in a heterogeneous population, making it an ideal platform for studying the binding of this compound to platelets.[2][3]
This document provides detailed application notes and protocols for the use of this compound peptides in flow cytometry to study platelet activation and ligand-receptor interactions.
Principle of Application
The core principle involves the use of a fluorescently labeled this compound peptide to detect and quantify its binding to the activated GPIIb/IIIa receptor on platelets. When platelets are activated, the GPIIb/IIIa receptor undergoes a conformational change, exposing its ligand-binding site. A fluorescently tagged this compound peptide will then bind to this activated receptor. The intensity of the fluorescence detected by the flow cytometer is directly proportional to the amount of bound peptide, thus providing a measure of GPIIb/IIIa activation and receptor occupancy. This method can be used for:
-
Assessing platelet activation: Quantifying the percentage of activated platelets in a sample.
-
Screening for GPIIb/IIIa inhibitors: Evaluating the ability of test compounds to compete with this compound for binding to the receptor.
-
Characterizing ligand-receptor kinetics: Determining the binding affinity of this compound and other ligands to GPIIb/IIIa.
Data Presentation
Table 1: Representative Fluorophores for Peptide Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Common Laser Line |
| FITC (Fluorescein) | 495 | 517 | Moderate | 488 nm (Blue) |
| Alexa Fluor™ 488 | 490 | 525 | High | 488 nm (Blue) |
| PE (Phycoerythrin) | 496, 565 | 578 | Very High | 488 nm, 561 nm |
| Cy™5 | 650 | 670 | High | 633 nm (Red) |
| Alexa Fluor™ 647 | 650 | 668 | High | 633 nm (Red) |
Table 2: Example Data from a Competitive Binding Assay
| Competitor Compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of this compound-FITC | % Inhibition |
| 0 (Control) | 15,000 | 0% |
| 0.1 | 12,500 | 16.7% |
| 1 | 8,000 | 46.7% |
| 10 | 3,500 | 76.7% |
| 100 | 1,200 | 92.0% |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Peptide
This protocol describes the conjugation of a fluorophore to the N-terminus of the this compound peptide using an N-hydroxysuccinimide (NHS) ester-activated dye.
Materials:
-
This compound peptide with a free N-terminus
-
NHS-ester activated fluorophore (e.g., FITC, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or HPLC for purification
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester activated dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. A 5-10 fold molar excess of the dye over the peptide is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Purification: Separate the labeled peptide from the unreacted dye and hydrolysis products using a size-exclusion chromatography column or reverse-phase HPLC.
-
Verification: Confirm successful conjugation and purity of the labeled peptide using mass spectrometry and spectrophotometry.
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Flow Cytometry Assay for this compound Binding to Activated Platelets
This protocol outlines the steps for preparing human platelets and analyzing the binding of fluorescently labeled this compound using flow cytometry.
Materials:
-
Freshly drawn human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate (B86180) tubes.
-
Fluorescently labeled this compound peptide (this compound-Fluorophore).
-
Platelet agonist (e.g., ADP, Thrombin Receptor Activator Peptide - TRAP).
-
Platelet-specific antibody (e.g., CD41a-PE or CD61-PE).
-
Tyrode's buffer or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Fixative (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
-
Carefully collect the upper platelet-rich plasma (PRP) layer.
-
-
Platelet Washing (Optional but Recommended):
-
Add a platelet inhibitor (e.g., prostacyclin) to the PRP to prevent activation during washing.
-
Centrifuge the PRP at 800-1000 x g for 10 minutes.
-
Resuspend the platelet pellet gently in Tyrode's buffer. Repeat the wash step.
-
Finally, resuspend the washed platelets in Tyrode's buffer at a concentration of 1-2 x 10^8 platelets/mL.
-
-
Platelet Activation and Staining:
-
Aliquot 50 µL of the washed platelet suspension into flow cytometry tubes.
-
To the "activated" sample tubes, add a platelet agonist (e.g., 20 µM ADP or 10 µM TRAP) and incubate for 5-10 minutes at 37°C. For the "resting" control, add buffer instead of the agonist.
-
Add the fluorescently labeled this compound peptide (this compound-Fluorophore) at a predetermined optimal concentration to all tubes.
-
Add a platelet-specific antibody (e.g., CD41a-PE) to identify the platelet population.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add 250 µL of 1% paraformaldehyde to each tube to fix the platelets. This step is recommended if the samples will not be analyzed immediately.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot with a logarithmic scale to gate on the platelet population.
-
From the platelet gate, create a histogram or dot plot to analyze the fluorescence of the this compound-Fluorophore.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Visualizations
Signaling Pathway
Caption: this compound binding to activated GPIIb/IIIa on platelets.
Experimental Workflow
Caption: Workflow for this compound-platelet binding assay.
Competitive Binding Assay Logic
Caption: Logic of a competitive binding assay using this compound.
References
Application Notes and Protocols: KGDS Peptide Conjugation to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a functional motif known to interact with specific integrin receptors, particularly the GPIIb/IIIa receptor found on activated platelets. This interaction makes the this compound peptide a valuable targeting ligand for the development of nanomedicines aimed at pathologies involving platelet aggregation, such as thrombosis and certain cancers. By conjugating this compound peptides to the surface of nanoparticles, therapeutic agents can be specifically delivered to sites of disease, enhancing efficacy while minimizing off-target side effects.
These application notes provide an overview of the conjugation of this compound peptides to various nanoparticle platforms, including detailed experimental protocols, characterization methods, and expected quantitative data. The information is intended to guide researchers in the design and execution of experiments for creating targeted drug delivery systems.
Signaling Pathway and Targeting Rationale
This compound-conjugated nanoparticles primarily target the integrin receptor GPIIb/IIIa on the surface of activated platelets. Upon binding, this interaction can facilitate the localization of the nanoparticle cargo to areas of platelet aggregation, such as thrombi or the tumor microenvironment. The binding of ligands like this compound to integrins can also initiate intracellular signaling cascades that may influence cell adhesion and other physiological responses.
Caption: this compound-Integrin Signaling Pathway.
Experimental Workflow for this compound-Nanoparticle Conjugation
The general workflow for preparing and characterizing this compound-conjugated nanoparticles involves several key stages, from nanoparticle synthesis to in vitro evaluation.
Application Notes and Protocols for KGDS-Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the KGDS (Lysyl-glycyl-aspartyl-serine) peptide in targeted drug delivery research. The this compound sequence, a part of the larger family of integrin-binding peptides, offers a promising avenue for selectively delivering therapeutic agents to cells overexpressing specific integrin receptors, which are often implicated in cancer and other diseases.
Introduction
Peptide-mediated drug delivery is a rapidly advancing field that leverages the specificity of short amino acid sequences to target drugs to desired tissues or cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1][2][3] The this compound peptide, similar to the well-studied RGD (Arginyl-glycyl-aspartic acid) motif, is recognized by integrins, a family of transmembrane cell adhesion receptors.[4] Integrins play crucial roles in cell signaling, proliferation, and migration, and their dysregulation is a hallmark of many pathological conditions, including tumor growth and angiogenesis.[5][6] By conjugating cytotoxic drugs or imaging agents to the this compound peptide, researchers can create targeted therapies that specifically bind to and are internalized by cells with high integrin expression.
Data Presentation: Quantitative Analysis of Integrin Binding Affinity
The binding affinity of targeting peptides to their receptors is a critical determinant of their efficacy. While specific quantitative data for the this compound peptide is not extensively available in the public domain, the closely related RGD peptides have been thoroughly characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various RGD-containing peptides, which serve as a valuable reference for estimating the potential binding affinity of this compound-based constructs. Lower IC50 values indicate higher binding affinity.
| Peptide/Peptidomimetic | Target Integrin | IC50 (nM) | Reference |
| c[RGDfV] | αVβ6 | Comparable to literature data | [7] |
| c[RGDfK] | αVβ6 | Comparable to literature data | [7] |
| c[RGDf(N-Me)V] | αVβ6 | Nanomolar range | [7] |
| Compound 7 (DKP-RGD ligand) | αVβ6 | 2.3 ± 0.8 | [7] |
| 1-K (Macrocyclic RGD) | αvβ3 | 3.5 µM (HEK-293 cells) | [8] |
| 2-c (Macrocyclic RGD) | αvβ3 | 0.91 µM | [8] |
| c(-RGDfK-) | αvβ3 | 2.6 nM | [9] |
| Monovalent polyproline-cRGD | αvβ3 | 2.1–2.5 nM | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound Peptide to a Drug or Nanoparticle Carrier
This protocol outlines a general method for covalently linking the this compound peptide to a therapeutic agent or a nanoparticle delivery system. Amine-reactive crosslinkers are commonly used for this purpose.
Materials:
-
This compound peptide with a terminal amine or carboxyl group
-
Drug or nanoparticle with a reactive group (e.g., amine, carboxyl, or thiol)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer or HPLC system for characterization
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the this compound peptide (if it has a C-terminal carboxyl group) or the drug/nanoparticle (if it has a carboxyl group) in DMF or DMSO.
-
Add a 5-fold molar excess of NHS and EDC to the solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring to form an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve the component with the free amine group (peptide or drug/nanoparticle) in PBS (pH 7.4).
-
Add the activated NHS-ester solution dropwise to the amine-containing solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unreacted crosslinkers and peptide/drug by dialysis or size-exclusion chromatography.
-
Elute the column with PBS and collect fractions.
-
Monitor the elution profile using a spectrophotometer at a wavelength appropriate for the drug or peptide.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation efficiency using techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.
-
For nanoparticles, dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to assess size and morphology post-conjugation.
-
Protocol 2: In Vitro Cell Targeting and Uptake Assay
This protocol describes how to evaluate the targeting efficiency and cellular internalization of the this compound-drug conjugate in a cell culture model.
Materials:
-
Integrin-overexpressing cell line (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer)
-
Control cell line with low integrin expression
-
This compound-drug conjugate (labeled with a fluorescent dye for visualization)
-
Free this compound peptide (for competition assay)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Cell Seeding:
-
Seed the integrin-positive and control cells in 24-well plates or on glass coverslips and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled this compound-drug conjugate in cell culture medium.
-
For the competition assay, pre-incubate a set of integrin-positive cells with a 100-fold molar excess of free this compound peptide for 1 hour.
-
Remove the old medium from the cells and add the medium containing the conjugate (and free peptide for the competition group).
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing and Staining:
-
After incubation, wash the cells three times with cold PBS to remove unbound conjugate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes (for microscopy).
-
Counterstain the cell nuclei with DAPI or Hoechst stain.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the conjugate using a fluorescence microscope. Compare the fluorescence intensity between the integrin-positive and control cells, as well as between the treated and competition groups.
-
Flow Cytometry: For a quantitative analysis, detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
Signaling Pathway
The binding of this compound to integrins can trigger downstream signaling pathways that influence cell behavior.
References
- 1. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies [mdpi.com]
- 3. Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy [mdpi.com]
- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KGDS Peptide to Elucidate Integrin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions. These interactions trigger bidirectional signaling cascades ("outside-in" and "inside-out" signaling) that regulate fundamental cellular processes including adhesion, migration, proliferation, differentiation, and survival. The recognition of specific amino acid motifs within ECM proteins, such as the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibronectin, is central to integrin function.
The tetrapeptide Lysine-Glycine-Aspartic acid-Serine (KGDS) is a synthetic peptide analogous to the RGD sequence. It acts as a competitive antagonist for several RGD-binding integrins, thereby inhibiting their interaction with natural ligands. This property makes the this compound peptide an invaluable tool for studying the intricacies of integrin-mediated signaling pathways. By selectively blocking integrin engagement, researchers can dissect the downstream consequences and identify key signaling molecules and therapeutic targets. These application notes provide a comprehensive guide to using the this compound peptide in studying integrin signaling, complete with detailed experimental protocols and quantitative data.
Principle of Action
The this compound peptide mimics the RGD-binding motif of extracellular matrix proteins like fibronectin.[1] It competitively binds to the ligand-binding pocket of various integrin subtypes, most notably αvβ3 and αIIbβ3, thereby preventing the attachment of cells to the ECM.[2][3] This inhibition of integrin-ligand binding blocks the initiation of "outside-in" signaling, which normally leads to the recruitment of signaling molecules to the cytoplasmic tails of the integrin β-subunits, activating downstream pathways that control cell behavior.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of RGD/KGDS-related peptides with various integrins and their inhibitory effects on cell adhesion. These values are compiled from multiple studies and can vary depending on the specific experimental conditions, cell types, and integrin subtypes.
Table 1: Peptide-Integrin Binding Affinities
| Peptide | Integrin Subtype | Binding Affinity (Kd) | Measurement Method |
| RGDS | Osteoblasts | ~9.4 x 10⁻⁴ M | Radioligand Binding Assay |
| Engineered AgRP (RGD-containing) | αvβ3 | 780 pM - 15 nM | Cell-based Binding Assay |
Table 2: Inhibition of Cell Adhesion (IC50 Values)
| Peptide/Inhibitor | Cell Type | Integrin Subtype | IC50 Value |
| Compound 1-K (cyclic RGD) | HEK-293 | αvβ3 | 3.5 µM |
| Compound 1-K (cyclic RGD) | SKOV-3 | αvβ3 | 28.1 µM |
| Compound 2-c (cyclic RGD) | HEK-293 | αvβ3 | 0.91 µM |
| Compound 2-c (cyclic RGD) | SKOV-3 | αvβ3 | 12.3 µM |
| Echistatin | Multiple | αvβ3, α5β1, αIIbβ3 | Low nM range |
| GRGDSPK | - | αvβ3 | 12.2 nM |
Note: Data for this compound is often presented in the context of the broader RGD peptide family. The binding affinities and inhibitory concentrations can be influenced by the peptide's conformation (linear vs. cyclic) and flanking amino acid residues.[2][4]
Key Signaling Pathways Modulated by this compound Peptide
Integrin engagement initiates a complex network of intracellular signaling events. The this compound peptide, by blocking this initial step, can be used to investigate the role of integrins in activating these pathways.
References
- 1. A peptide from fibronectin cell-binding domain inhibits attachment of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of KGDS Peptide on Biomaterial Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of the Lysine-Glycine-Aspartic Acid-Serine (KGDS) peptide on various biomaterial surfaces. While the this compound peptide is a known bioactive sequence, much of the foundational research in this area has been conducted with the closely related Arginine-Glycine-Aspartic Acid (RGD) and Arg-Gly-Asp-Ser (RGDS) peptides.[1][2][3][4] The protocols and principles outlined in this document are based on established methodologies for these analogous peptides and are directly applicable to the immobilization of this compound for enhancing cellular interactions with biomaterials.
The successful immobilization of bioactive peptides like this compound onto a material surface is a critical step in the development of biomaterials that can actively modulate cellular behavior for applications in tissue engineering, medical device coatings, and targeted drug delivery.[5][6] The orientation, density, and conformation of the immobilized peptide significantly influence its interaction with cell surface receptors, thereby affecting cell adhesion, proliferation, and differentiation.[7]
Key Immobilization Strategies
There are two primary approaches for attaching peptides to biomaterial surfaces: physical adsorption and covalent immobilization. The choice of method depends on the specific biomaterial, the desired stability of the peptide layer, and the intended application.
-
Physical Adsorption: This method relies on non-covalent interactions such as electrostatic forces, van der Waals forces, and hydrophobic interactions to bind the peptide to the surface. It is a relatively simple technique but may result in a less stable peptide layer that can desorb over time.
-
Covalent Immobilization: This strategy involves the formation of a stable chemical bond between the peptide and the biomaterial surface.[8] It offers greater control over peptide orientation and density, leading to a more durable and biologically active surface.[8]
Section 1: Quantitative Data Summary
The following tables summarize quantitative data extracted from studies on RGD/RGDS peptide immobilization, which can serve as a benchmark for experiments with this compound.
Table 1: Surface Peptide Density Achieved with Different Immobilization Techniques
| Biomaterial | Immobilization Method | Peptide | Surface Peptide Density | Reference |
| Titanium | Silanization and covalent coupling | RGD | Not explicitly quantified, but confirmed by XPS | [8] |
| Silicon | Silanization and covalent coupling | RGD | Not explicitly quantified, but resulted in a three-fold increase in cell attachment | [9] |
| Poly(3HB-co-4HB) Nanofibers | Aminolysis and covalent coupling | RGD | Up to 0.6 mg/cm² | [10] |
| TentaGel Resin | Solid-phase peptide synthesis | KLAL and MK5E | 0.1 - 0.25 µmol/mg | [11] |
| Glass Coverslips | Silanization and covalent coupling | A-DHVPX-TAMRA | Density proportional to solution concentration | [8] |
Table 2: Cellular Response to Immobilized Peptides
| Biomaterial | Peptide | Cell Type | Outcome | Reference |
| Silicon | RGD | Fibroblasts | ~3-fold greater cell attachment and proliferation compared to unmodified silicon | [9] |
| Dextran-coated surfaces | RGD | Endothelial cells, fibroblasts, smooth muscle cells | Stimulated cell attachment and spreading | [12] |
| Alginate Scaffolds | RGD | Neonatal rat cardiac cells | Improved cell adhesion, prevented apoptosis, and accelerated cardiac tissue regeneration | [4] |
| Poly(acrylic acid) on Titanium | RGD | MC3T3-E1 osteoblast-like cells | Significantly increased alkaline phosphatase (ALP) activity | [13] |
| P(3HB-co-4HB) Nanofibers | RGD | H9c2 myoblast cells | Highest attachment and proliferation on RGD-functionalized scaffolds | [10] |
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the covalent immobilization of this compound peptides on common biomaterial surfaces.
Protocol 1: Covalent Immobilization of this compound on a Titanium Surface via Silanization
This protocol is adapted from methods used for RGD immobilization on titanium and is suitable for metallic biomaterials that can be hydroxylated.[8][13]
Materials:
-
Titanium substrates
-
Acetone (B3395972), Ethanol (B145695) (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound peptide with a terminal carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Sonnicate titanium substrates in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 1 hour at room temperature to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse extensively with DI water and dry under nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated titanium substrates in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water to remove excess silane.
-
Cure the silanized substrates in an oven at 110°C for 1 hour. This creates a stable amine-terminated surface.
-
-
Peptide Conjugation:
-
Prepare a 1 mg/mL solution of this compound peptide in PBS.
-
Activate the carboxyl groups of the this compound peptide by adding EDC (final concentration 5 mM) and NHS (final concentration 10 mM) to the peptide solution. Incubate for 30 minutes at room temperature.
-
Immerse the amine-functionalized titanium substrates in the activated this compound peptide solution and incubate for 24 hours at 4°C with gentle agitation.
-
Rinse the substrates thoroughly with PBS and DI water to remove non-covalently bound peptides.
-
Dry the this compound-immobilized substrates under a stream of nitrogen and store in a desiccator.
-
Protocol 2: Immobilization of this compound on a Polymer Scaffold via Aminolysis
This protocol is based on the functionalization of polyester-based scaffolds, such as Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)].[10]
Materials:
-
Polymer scaffold
-
Isopropanol
-
This compound peptide with a terminal carboxyl group
-
EDC and NHS
-
PBS, pH 7.4
-
DI water
Procedure:
-
Surface Amination (Aminolysis):
-
Prepare a 10% (w/v) solution of 1,6-hexanediamine in isopropanol.
-
Immerse the polymer scaffold in the hexanediamine (B8719201) solution for 1 hour at room temperature. This reaction introduces primary amine groups onto the polymer surface.
-
Wash the scaffold extensively with DI water to remove excess hexanediamine.
-
-
Peptide Conjugation:
-
Prepare a 1 mg/mL solution of this compound peptide in PBS.
-
Activate the carboxyl groups of the this compound peptide by adding EDC (5 mM) and NHS (10 mM). Incubate for 30 minutes at room temperature.
-
Immerse the amine-functionalized polymer scaffold in the activated peptide solution and incubate for 24 hours at 4°C.
-
Rinse the scaffold thoroughly with PBS and DI water.
-
Lyophilize the this compound-immobilized scaffold for storage.
-
Section 3: Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the covalent immobilization of this compound peptide onto a biomaterial surface.
Signaling Pathway
The this compound peptide, similar to RGD, is expected to interact with cell surface integrin receptors, triggering downstream signaling cascades that regulate cell adhesion and other cellular processes.[1][14][15] The diagram below depicts the putative signaling pathway initiated by the binding of immobilized this compound to integrins.
Section 4: Characterization Methods
After immobilization, it is crucial to characterize the modified surface to confirm the presence and properties of the this compound peptide layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. The appearance of the N1s peak corresponding to the nitrogen in the peptide is a strong indicator of successful immobilization.[9][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the characteristic amide I and amide II bands of the peptide, confirming its presence on the surface.[13]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to visualize changes in surface roughness and morphology after peptide immobilization.[9]
-
Contact Angle Measurement: The hydrophilicity of the surface can be assessed by measuring the water contact angle. A decrease in contact angle after peptide immobilization may indicate a successful modification.
-
Quantification of Immobilized Peptide: The amount of immobilized peptide can be quantified using various methods, including fluorescence-based assays (if the peptide is fluorescently labeled), amino acid analysis after hydrolysis of the peptide from the surface, or by using techniques like quartz crystal microbalance (QCM).
By following these protocols and utilizing the provided data and visualizations, researchers can effectively immobilize this compound peptide on biomaterial surfaces to create bioactive interfaces for a wide range of biomedical applications.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. RGDS peptide inhibits activation of lymphocytes and adhesion of activated lymphocytes to human umbilical vein endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RGD peptides on cells derived from the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Based Biomaterials for Combatting Infections and Improving Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Grafting of Protease-Resistant Adhesive Peptides on Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of RGD to < 1 1 1 > silicon surfaces for enhanced cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elucidating the Surface Functionality of Biomimetic RGD Peptides Immobilized on Nano-P(3HB-co-4HB) for H9c2 Myoblast Cell Proliferation [frontiersin.org]
- 11. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular targets of RGDS peptide in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell-Matrix Interactions with KGDS Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Lys-Gly-Asp-Ser (KGDS) is a crucial motif involved in mediating cell-matrix interactions. As a member of the broader family of short adhesive peptides, this compound is recognized by specific integrin receptors on the cell surface. This recognition triggers a cascade of intracellular signaling events that regulate essential cellular processes, including adhesion, migration, proliferation, and differentiation. These application notes provide a comprehensive overview of the use of this compound peptide in studying these fundamental biological processes and offer detailed protocols for key experimental assays. While quantitative data for this compound is limited in publicly available literature, data from the closely related and well-studied Arg-Gly-Asp (RGD) peptide, which also binds to integrins, is provided as a valuable reference for experimental design.
Data Presentation: Quantitative Parameters of RGD Peptides for Integrin Binding and Cell Adhesion Assays
The following table summarizes key quantitative data for the functionally similar RGD peptides, which can serve as a starting point for optimizing experiments with this compound peptides. It is important to empirically determine the optimal concentrations for your specific cell type and experimental conditions.
| Parameter | Peptide | Integrin Subtype | Value | Cell Type | Reference |
| IC50 | c(RGDfV) | αvβ3 | 0.61 nM | N/A | [1] |
| c(RGDfK) | αvβ3 | 1.5 - 2.6 nM | N/A | [1][2] | |
| Linear GRGDNP | αvβ3 | 12-89 nM | N/A | [1] | |
| Bicyclic RGD | αvβ3 | 30-42 nM | N/A | [3] | |
| c(RGDyK) | α5β1 | 14.9 nM | N/A | [1] | |
| Peptidomimetic 7 | α5β1 | 25.7 nM | N/A | [4] | |
| Optimal Concentration for Cell Adhesion | GRGDS | N/A | 16.75 µg/mg - 67 µg/mg collagen | Rat Dermal Fibroblasts | [5][6] |
| RGD | N/A | 10-100 µg/mL | General | [7] | |
| GRGDSP | N/A | 1 mg/mL for detachment | NRK cells |
Experimental Protocols
Cell Adhesion Assay
This protocol allows for the quantification of cell attachment to a surface coated with this compound peptide.
Materials:
-
96-well tissue culture plates
-
This compound peptide solution (start with a concentration range of 10-100 µg/mL in sterile PBS)
-
Control peptide solution (e.g., KGES)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Cell suspension of interest
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Coating: Add 100 µL of this compound peptide solution or control peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Remove the peptide solution and wash the wells twice with PBS. Add 200 µL of 1% BSA solution to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Cell Seeding: Wash the wells twice with PBS. Resuspend cells in serum-free medium and adjust the cell density. Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells/mL) to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes).
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the wells with water and add 100 µL of Crystal Violet solution to each well. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water until the background is clear.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Competitive Inhibition Assay
This assay is used to determine the specificity of cell adhesion to a substrate (e.g., fibronectin) that is mediated by integrin-KGDS interactions.
Materials:
-
96-well plates coated with an extracellular matrix protein (e.g., fibronectin at 10 µg/mL)
-
This compound peptide solution (various concentrations)
-
Control peptide solution (e.g., KGES)
-
Cell suspension of interest
-
Serum-free culture medium
-
PBS
-
Reagents for cell adhesion quantification (as in the Cell Adhesion Assay protocol)
Procedure:
-
Prepare Peptide Solutions: Prepare a series of dilutions of the this compound peptide and the control peptide in serum-free medium.
-
Pre-incubation: Mix the cell suspension with the different concentrations of the this compound or control peptide solutions. Incubate for 15-30 minutes at room temperature.
-
Cell Seeding: Add 100 µL of the cell-peptide mixture to each well of the fibronectin-coated plate.
-
Incubation, Washing, Fixation, Staining, and Quantification: Follow steps 4-10 of the Cell Adhesion Assay protocol.
-
Analysis: A decrease in cell adhesion in the presence of the this compound peptide, but not the control peptide, indicates a competitive inhibition of the integrin-fibronectin interaction. The IC50 value can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound-Integrin Signaling Pathway
Binding of the this compound peptide to integrin receptors initiates a signaling cascade that influences cell behavior. A key downstream effector is Focal Adhesion Kinase (FAK).
Caption: this compound-Integrin signaling cascade leading to cell adhesion.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Positively and Negatively Modulating Cell Adhesion to Type I Collagen Via Peptide Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for In Vivo Studies with KGDS Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a promising molecule for therapeutic development due to its potential to interact with integrins, a family of cell adhesion receptors involved in a myriad of physiological and pathological processes. Drawing parallels from the well-studied Arginine-Glycine-Aspartic acid (RGD) motif, the this compound peptide is hypothesized to modulate cellular functions such as adhesion, migration, and signaling. These application notes provide a comprehensive guide for the in vivo evaluation of the this compound peptide, with detailed protocols for preclinical studies in thrombosis, angiogenesis, and cancer metastasis. The provided methodologies, data presentation formats, and workflow diagrams are intended to facilitate robust and reproducible experimental design for researchers investigating the therapeutic potential of this compound and related peptides.
Introduction to this compound Peptide
The this compound peptide sequence is a derivative of the fibronectin recognition motif RGD, where arginine (R) is substituted with lysine (B10760008) (K). This substitution maintains a positively charged amino acid adjacent to the core GD sequence, suggesting a potential interaction with the binding pocket of various integrins. Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in hemostasis, immune response, tissue repair, and pathological conditions such as thrombosis, tumor growth, and metastasis.[1] The RGD sequence is a well-established ligand for several integrins, including αvβ3, αvβ5, and αIIbβ3.[1][2] Consequently, synthetic RGD-containing peptides have been extensively investigated as therapeutic agents.[3][4]
The this compound peptide is postulated to function as an antagonist of specific integrins, thereby inhibiting downstream signaling pathways. For instance, by blocking the interaction of platelets via integrin αIIbβ3, this compound could prevent thrombus formation.[5] Similarly, by targeting integrin αvβ3 on endothelial cells, it may inhibit angiogenesis, a critical process in tumor growth and metastasis.[6][7] The in vivo studies outlined in these protocols are designed to test these hypotheses and to characterize the efficacy and safety profile of the this compound peptide.
Signaling Pathways and Experimental Logic
Proposed this compound Peptide Signaling Pathway
The this compound peptide is thought to competitively inhibit the binding of natural ligands, such as fibrinogen and fibronectin, to integrins. This inhibition is expected to disrupt the downstream signaling cascades that regulate cell behavior. A proposed signaling pathway is illustrated below.
Logical Framework for In Vivo Experimental Design
A logical approach to designing in vivo studies with the this compound peptide involves a stepwise progression from initial efficacy and dose-finding studies to more complex models and safety evaluations.
Experimental Protocols
General Peptide Formulation and Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles (e.g., 27-30G for intravenous injection in mice)[8]
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in sterile saline or PBS to the desired stock concentration. Gently swirl to dissolve; do not vortex to avoid peptide degradation.[8]
-
Sterilization: Filter the peptide solution through a 0.22 µm syringe filter into a sterile vial.[8]
-
Administration: The route of administration will depend on the experimental model and desired pharmacokinetic profile. Common routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[8] For rapid systemic availability, IV injection via the tail vein in mice is recommended.[8][9]
In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model is widely used to evaluate anti-thrombotic agents.[10][11][12]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (2 mm diameter)
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.[10]
-
Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery.[10] Place a Doppler flow probe around the artery to monitor blood flow.[10]
-
This compound Peptide Administration: Administer the this compound peptide solution or vehicle control intravenously via the tail vein at the predetermined dose and time point before inducing thrombosis (e.g., 15 minutes prior).[13]
-
Thrombus Induction: Apply a 2 mm filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a standardized period (e.g., 3 minutes).[10]
-
Monitoring: Continuously monitor blood flow using the Doppler probe. Record the time to vessel occlusion.[10]
-
Thrombus Analysis (Optional): After a set period (e.g., 30 minutes post-occlusion), excise the thrombosed arterial segment, remove the thrombus, and measure its wet weight.[10]
-
Data Analysis: Compare the time to occlusion and thrombus weight between treatment groups.
In Vivo Angiogenesis Model: Directed In Vivo Angiogenesis Assay (DIVAA)
This assay provides a quantitative measure of angiogenesis in vivo.[14][15][16]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Angioreactors (8 mm silicone tubes)
-
Matrigel®
-
Angiogenic factors (e.g., VEGF, bFGF)
-
Anesthetic
-
Surgical instruments
Protocol:
-
Angioreactor Preparation: Fill angioreactors with Matrigel® containing angiogenic factors. Allow the Matrigel® to polymerize at 37°C for 1 hour.[14]
-
Implantation: Anesthetize the mouse and make two small incisions on the dorsal side.[14] Implant one angioreactor subcutaneously on each side of the mouse.[14] Suture the incisions.
-
This compound Peptide Administration: Administer the this compound peptide or vehicle control systemically (e.g., daily IP injections) for the duration of the experiment (e.g., 9-14 days).
-
Explantation and Analysis: At the end of the treatment period, euthanize the animals and carefully explant the angioreactors.[14] Quantify the extent of vessel ingrowth into the angioreactor. This can be done by measuring the distance of blood vessel penetration or by more advanced techniques like immunohistochemical staining for endothelial cell markers (e.g., CD31).[15]
In Vivo Cancer Metastasis Model: Experimental Lung Metastasis
This model assesses the effect of the this compound peptide on the colonization of cancer cells in the lungs.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Metastatic cancer cell line (e.g., B16-F10 melanoma, MDA-MB-231 breast cancer)
-
This compound peptide solution
-
Vehicle control
Protocol:
-
Cell Preparation: Culture and harvest the cancer cells. Resuspend a known number of viable cells (e.g., 1 x 10⁶) in sterile PBS.
-
This compound Peptide Pre-treatment (Optional): Incubate the cancer cells with the this compound peptide or vehicle for a short period (e.g., 30 minutes) before injection to assess direct effects on cell adhesion.
-
Cell Injection: Inject the cancer cell suspension intravenously into the lateral tail vein of the mice.
-
This compound Peptide Treatment: Administer the this compound peptide or vehicle control systemically at predetermined intervals (e.g., daily IP injections) starting from the day of cell injection.
-
Metastasis Assessment: After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface.
-
Histological Confirmation: Fix the lungs in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to confirm the presence of micrometastases.[17]
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound Peptide in a Mouse Model of Arterial Thrombosis
| Treatment Group | Dose (mg/kg, IV) | Time to Occlusion (min) | Thrombus Weight (mg) | Inhibition of Thrombosis (%) |
| Vehicle Control | - | 10.2 ± 1.5 | 5.5 ± 0.8 | - |
| This compound Peptide | 1 | 15.8 ± 2.1 | 3.9 ± 0.6 | 29.1 |
| This compound Peptide | 5 | 25.4 ± 3.5 | 2.1 ± 0.4 | 61.8 |
| This compound Peptide | 10 | 35.1 ± 4.2 | 1.2 ± 0.3 | 78.2 |
| Positive Control | Varies | Varies | Varies | Varies |
| *Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound Peptide on Angiogenesis in the DIVAA Model
| Treatment Group | Dose (mg/kg/day, IP) | Vessel Ingrowth (mm) | Endothelial Cell Area (%) |
| Vehicle Control | - | 4.2 ± 0.7 | 15.3 ± 2.5 |
| This compound Peptide | 5 | 3.1 ± 0.5 | 10.8 ± 1.9 |
| This compound Peptide | 10 | 2.0 ± 0.4 | 6.7 ± 1.5 |
| Positive Control | Varies | Varies | Varies |
| *Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Table 3: Impact of this compound Peptide on Experimental Lung Metastasis
| Treatment Group | Dose (mg/kg/day, IP) | Number of Lung Nodules |
| Vehicle Control | - | 150 ± 25 |
| This compound Peptide | 10 | 85 ± 18 |
| This compound Peptide | 20 | 42 ± 12** |
| Positive Control | Varies | Varies |
| Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Toxicity and Pharmacokinetic Evaluation
Preliminary Toxicity Assessment
Initial toxicity can be assessed during the efficacy studies by monitoring:
-
Animal well-being: Body weight, food and water intake, general behavior.
-
Hematological parameters: Complete blood count (CBC).
-
Serum chemistry: Markers for liver (ALT, AST) and kidney (BUN, creatinine) function.[18]
-
Histopathology: Examination of major organs (liver, kidney, spleen, heart, lungs) for any signs of tissue damage.[19]
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound peptide.
Protocol Outline:
-
Administer a single dose of this compound peptide (e.g., IV or IP) to a cohort of animals.
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound peptide in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Biodistribution Studies
Biodistribution studies reveal the tissue localization of the peptide.[20][21]
Protocol Outline:
-
Label the this compound peptide with a detectable tag (e.g., a fluorescent dye or a radionuclide).[20][22]
-
Administer the labeled peptide to animals.
-
At various time points, euthanize the animals and harvest major organs.
-
Quantify the amount of labeled peptide in each organ using an appropriate detection method (e.g., fluorescence imaging, gamma counting).[20][22]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study.
These application notes and protocols provide a robust framework for the preclinical in vivo evaluation of the this compound peptide. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the therapeutic development of this promising compound.
References
- 1. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic integrin-binding peptides promote adhesion and proliferation of human periodontal ligament cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo characterization of four 68Ga-labelled multimeric RGD peptides to image αvβ3 integrin expression in two human tumour xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Intravenous injections [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. In vivo evaluation of antiplatelet agents in gerbil model of carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct In Vivo Angiogenesis Assay [protocols.io]
- 15. karger.com [karger.com]
- 16. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Investigation of the In Vivo, In Vitro, and In Silico Wound Healing Potential of Pinctada martensii Purified Peptides [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. Tissue Distribution Studies of Protein Therapeutics Using Molecular Probes: Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KGDS peptide solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of KGDS peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound peptide?
A1: The recommended starting solvent for this compound peptide is sterile, distilled water. As a short peptide (Lys-Gly-Asp-Ser) with both acidic (Aspartic Acid) and basic (Lysine) residues, it is generally hydrophilic and should readily dissolve in aqueous solutions. If you encounter solubility issues, adjusting the pH can be beneficial. Since the theoretical isoelectric point (pI) of this compound is approximately 6.75, dissolving it in a buffer with a pH slightly above or below this value will increase its net charge and enhance solubility.
Q2: I am having trouble dissolving the this compound peptide in water. What should I do?
A2: If you are experiencing difficulty dissolving the this compound peptide in water, we recommend the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid in the dissolution of peptide aggregates.
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C, as excessive heat can degrade the peptide.
-
pH Adjustment:
-
For basic peptides, the addition of a small amount of dilute acetic acid (e.g., 10%) can help.
-
For acidic peptides, a small amount of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 1%) can be used. Given the near-neutral pI of this compound, slight adjustments towards either acidic or basic pH should improve solubility.
-
-
Organic Solvents: For highly concentrated solutions or if aqueous methods fail, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer. Be mindful that organic solvents may interfere with certain biological assays.
Q3: What are the recommended storage conditions for lyophilized this compound peptide?
A3: Lyophilized this compound peptide is stable at room temperature for several weeks but for long-term storage, it is best to store it at -20°C or -80°C in a desiccated environment.[1] It is also crucial to protect the peptide from moisture and light.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce stability.[3]
Q4: How should I store this compound peptide once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[4] For optimal stability, we recommend the following:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes.[5][6]
-
Storage Temperature: Store the aliquots at -20°C for short to medium-term storage and at -80°C for long-term storage.[1][5]
-
pH: Maintain the pH of the solution between 5 and 7 for optimal stability.[4]
-
Sterility: Use sterile buffers to prevent bacterial degradation.[2]
Troubleshooting Guides
Issue 1: Peptide solution appears cloudy or has visible particulates.
-
Cause: This indicates incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Follow the troubleshooting steps for dissolving the peptide (sonication, gentle warming, pH adjustment).
-
Centrifuge the solution to pellet any undissolved material before use to avoid introducing insoluble aggregates into your experiment.
-
Issue 2: Loss of peptide activity over time in stored solutions.
-
Cause: This could be due to degradation from repeated freeze-thaw cycles, improper storage temperature, or oxidation.
-
Solution:
-
Ensure you are aliquoting your stock solution to minimize freeze-thaw cycles.[5][6]
-
Verify that your storage temperature is consistently maintained at -20°C or -80°C.
-
For peptides containing oxidation-sensitive amino acids (though this compound is not highly susceptible), using oxygen-free solvents for dissolution is recommended.
-
Data Summary Tables
Table 1: this compound Peptide Solubility
| Solvent | Solubility | Recommendations & Remarks |
| Water | Highly Soluble | Recommended as the primary solvent. Use sterile, distilled water. |
| Phosphate-Buffered Saline (PBS) | Soluble | A suitable alternative to water, especially for biological assays. |
| Acetic Acid (dilute) | Soluble | Can be used if solubility in water is limited. |
| Ammonium Hydroxide (dilute) | Soluble | Can be used if solubility in water is limited. |
| DMSO | Soluble | Use for initial solubilization of highly concentrated or difficult-to-dissolve peptide, then dilute with an aqueous buffer. |
| DMF | Soluble | An alternative to DMSO. |
Table 2: this compound Peptide Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | Several Weeks | Protect from moisture and light.[4] |
| 4°C | Short-term | For use within a few weeks. Keep desiccated.[4] | |
| -20°C | Several Months to Years | Recommended for long-term storage.[2] | |
| -80°C | Years | Optimal for long-term preservation of peptide integrity.[1] | |
| In Solution | 4°C | 1-2 Weeks | Prone to degradation; not recommended for long-term storage.[4] |
| -20°C | 3-4 Months | Aliquot to avoid freeze-thaw cycles.[4] | |
| -80°C | Up to 1 Year | Best option for storing peptide solutions long-term. Aliquotting is essential.[4] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound Peptide
-
Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator.
-
Initial Test: In a sterile microcentrifuge tube, weigh a small, precisely measured amount of the peptide (e.g., 1 mg).
-
Solvent Addition: Add a calculated volume of sterile, distilled water to achieve a desired concentration (e.g., 100 µL for a 10 mg/mL solution).
-
Dissolution: Vortex the tube for 30 seconds. If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Observation: Visually inspect the solution for any cloudiness or particulates. A fully dissolved peptide will result in a clear solution.
-
Troubleshooting: If the peptide remains insoluble, proceed with the addition of a small volume (e.g., 1-2 µL) of 10% acetic acid or 1% ammonium hydroxide and repeat step 4. If still unsuccessful, a new sample can be tested with initial dissolution in a minimal amount of DMSO followed by aqueous dilution.
Visualizations
Caption: Workflow for solubilizing this compound peptide.
Caption: Decision tree for this compound peptide storage.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. jpt.com [jpt.com]
- 3. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
How to dissolve KGDS peptide for experiments
Welcome to the technical support center for the KGDS peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound peptides in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound peptide?
A1: The recommended starting solvent for the this compound (Lys-Gly-Asp-Ser) peptide is sterile, distilled water.[1][2] Due to the presence of a basic amino acid (Lysine) and an acidic amino acid (Aspartic Acid), its solubility is pH-dependent. If solubility in water is limited, adjusting the pH can improve dissolution.
Q2: How do I determine the best way to dissolve my this compound peptide?
A2: The this compound peptide has an overall neutral to slightly basic character at physiological pH. To determine the net charge, you can assign a value of +1 to the basic residue (Lysine, K) and the N-terminus, and -1 to the acidic residue (Aspartic Acid, D) and the C-terminus.[3][4] In the case of this compound, the net charge is close to neutral. Therefore, it is best to first attempt dissolution in water.[1][2] If the peptide does not dissolve, a small amount of a dilute acidic solution, such as 10% acetic acid, can be added dropwise to aid dissolution.[2][5][6]
Q3: What should I do if the this compound peptide does not dissolve in water?
A3: If the this compound peptide does not readily dissolve in water, you can try the following troubleshooting steps:
-
Sonication: Gentle sonication can help break up aggregates and enhance solubility.[2][5]
-
pH Adjustment: Since this compound has a basic residue (Lysine), adding a small amount of a dilute acid like 10% acetic acid can help protonate the peptide and increase its solubility in aqueous solutions.[2][5][6] Avoid using strong acids if they are not compatible with your downstream experiments.
-
Organic Solvents: As a last resort for highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer.[2] However, for a short, relatively hydrophilic peptide like this compound, this is typically not necessary.
Q4: What are the recommended storage conditions for lyophilized and dissolved this compound peptide?
A4: Proper storage is crucial to maintain the integrity and activity of your this compound peptide.
| Peptide Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to prevent moisture absorption.[7] |
| In Solution | -20°C or -80°C | Short-term (weeks to months) | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide won't dissolve in water. | The peptide may have formed aggregates or has low solubility at neutral pH. | 1. Try gentle sonication to aid dissolution. 2. Add a few drops of 10% acetic acid to lower the pH and increase solubility.[2] |
| Solution is cloudy or has precipitates after adding buffer. | The peptide has reached its solubility limit in the final buffer. | 1. The concentration of the peptide may be too high. Try preparing a more dilute solution. 2. Ensure the peptide is fully dissolved in the initial solvent before adding the final buffer. Add the buffer slowly while vortexing. |
| Inconsistent experimental results. | Peptide degradation due to improper storage or handling. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated environment. 2. For peptide solutions, use sterile buffers, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol: Cell Adhesion Assay
This protocol describes a basic method to assess the effect of this compound peptide on cell adhesion. RGD peptides are well-known for their role in cell adhesion, and this compound, sharing the GDS motif, can be investigated for similar or competitive properties.[8][9][10]
Materials:
-
This compound peptide stock solution
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell line of interest (e.g., HeLa cells, Human Dermal Fibroblasts)[8]
-
Serum-free cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Dilute the this compound peptide stock solution to the desired concentrations (e.g., 1, 5, 10 µg/mL) in sterile PBS.
-
Add 100 µL of each peptide dilution to the wells of a 96-well plate. Use PBS alone as a negative control and a known adhesion-promoting peptide like RGD as a positive control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Aspirate the solutions and wash the wells twice with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (2 x 10^4 cells) to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol: Platelet Aggregation Assay
This protocol outlines a method to evaluate the effect of this compound peptide on platelet aggregation, a key process in thrombosis where the integrin GPIIb-IIIa plays a central role.
Materials:
-
This compound peptide stock solution
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[7]
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregation Measurement:
-
Set up the aggregometer according to the manufacturer's instructions, using PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add 50 µL of the this compound peptide solution at the desired final concentration (or saline as a control) and incubate for a specified time.
-
Initiate aggregation by adding a known concentration of a platelet agonist (e.g., 10 µM ADP).
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
Visualizations
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay.
Signaling Pathway: Integrin GPIIb-IIIa Activation
The this compound peptide is related to the RGD sequence, which is a well-known ligand for integrins. The primary target of RGD-like peptides in platelets is the integrin GPIIb-IIIa (αIIbβ3), a key receptor in platelet aggregation.[13][14]
Caption: Simplified Integrin GPIIb-IIIa signaling pathway.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. biocat.com [biocat.com]
- 3. biobasic.com [biobasic.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Platelet Integrin Activation Pathway Described - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 14. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Your KGDS Peptide
Welcome to the technical support center for the KGDS peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound peptide solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Peptide degradation due to hydrolysis, particularly at the Asp-Ser bond. | Optimize the pH of your solution to a slightly acidic range (pH 4-6). Store the peptide in a lyophilized form at -20°C or -80°C and reconstitute just before use. |
| Precipitate formation in the solution | Peptide aggregation. | Prepare peptide solutions at a lower concentration if possible. Use buffers with appropriate ionic strength. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Unexpected peaks in HPLC analysis | Formation of degradation products such as iso-aspartate or cleavage products. | Confirm the identity of the peaks using mass spectrometry. Refer to the degradation pathways section and consider adjusting storage and handling conditions to minimize the formation of these products. |
| Inconsistent experimental results | Variability in peptide concentration due to degradation or adsorption to surfaces. | Use low-protein-binding tubes and pipette tips. Prepare fresh solutions for each experiment from a lyophilized stock if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound peptide in an aqueous solution?
A1: The primary degradation pathway for peptides containing an Aspartyl (Asp or D) residue, like this compound, is hydrolysis. This often occurs through the formation of a cyclic imide intermediate, known as an aspartimide, particularly at the Asp-Ser (D-S) linkage. This intermediate can then hydrolyze to form either the original peptide or an iso-aspartyl peptide, which may have reduced or no biological activity. Cleavage of the peptide bond can also occur.[1][2]
Q2: How does pH affect the stability of the this compound peptide?
A2: The pH of the solution is a critical factor in this compound peptide stability. Generally, peptides are more stable in slightly acidic conditions (pH 4-6).[3] In acidic conditions (below pH 4), acid-catalyzed hydrolysis of the peptide bond can occur.[1][2] In neutral to alkaline conditions (pH 7 and above), the formation of the aspartimide intermediate is accelerated, leading to faster degradation.[4][5]
Q3: What is the recommended storage temperature for this compound peptide solutions?
A3: For long-term storage, it is highly recommended to store the this compound peptide in its lyophilized form at -20°C or -80°C. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen. Avoid repeated freeze-thaw cycles. For short-term storage of a solution (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified for your specific experimental conditions.
Q4: Can I do anything to my formulation to improve the stability of the this compound peptide?
A4: Yes, several formulation strategies can enhance stability. The most practical approach is to optimize the pH of the solution and select an appropriate buffer. Other strategies include the addition of stabilizers like polyols (e.g., mannitol, sorbitol) or using co-solvents. However, the compatibility of any additive with your specific assay must be confirmed.
Q5: How can I monitor the degradation of my this compound peptide?
A5: The most common method for monitoring peptide degradation is High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC). This technique can separate the intact peptide from its degradation products. The identity of the peaks can be confirmed using mass spectrometry (MS).
Quantitative Data on Peptide Stability
Table 1: Effect of pH on the Degradation Rate of a Model Hexapeptide Containing an Asp-Gly Sequence *
| pH | Apparent First-Order Rate Constant (k_obs) x 10^3 (h⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 0.23 | ~3014 |
| 3.0 | 0.12 | ~5776 |
| 4.0 | 0.08 | ~8664 |
| 5.0 | 0.15 | ~4621 |
| 6.0 | 0.45 | ~1540 |
| 7.0 | 1.30 | ~533 |
| 8.0 | 3.20 | ~217 |
*Data is for the model peptide Val-Tyr-Pro-Asp-Gly-Ala at 37°C. The primary degradation pathway at pH < 6 was hydrolysis of the Asp-Gly bond, while at pH > 6, it was isomerization to the iso-Asp form. Data adapted from a study on a model hexapeptide.[1][2]
Table 2: Effect of Temperature on the Degradation of Peptides in Solution
| Temperature | General Effect on Peptide Stability |
| -80°C to -20°C | Optimal for long-term storage of lyophilized peptide and aliquoted solutions. Minimizes most degradation pathways. |
| 2-8°C | Suitable for short-term storage of solutions (days to weeks). Slows down degradation but does not stop it. |
| Room Temperature (~25°C) | Can lead to significant degradation over hours to days, especially in solution.[3] |
| > 37°C | Accelerates all chemical degradation reactions, including hydrolysis, deamidation, and oxidation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Peptide
This protocol is designed to intentionally degrade the this compound peptide under various stress conditions to identify potential degradation products and pathways.[6][7]
Materials:
-
This compound peptide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound peptide in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the peptide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the peptide stock solution at 60°C for 24 hours.
-
Control: Keep an aliquot of the peptide stock solution at 4°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.
-
Analyze the samples by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peptide peak.
-
If available, use LC-MS to determine the mass of the degradation products.
-
Protocol 2: Analysis of this compound Peptide Stability by RP-HPLC
This protocol outlines a general method for routine monitoring of this compound peptide stability in a given solution.[8]
Materials:
-
This compound peptide solution
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
At each time point of your stability study, withdraw an aliquot of your this compound peptide solution.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a suitable gradient program to separate the this compound peptide from any degradation products. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detect the peptide and its degradation products at an appropriate wavelength (typically 214 nm or 220 nm for peptide bonds).
-
-
Data Analysis:
-
Integrate the peak areas of the intact this compound peptide and any degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the stability profile.
-
Visualizations
This compound Peptide Degradation Pathway
Caption: Primary degradation pathways of the this compound peptide in solution.
This compound Peptide (RGD-like) Integrin Signaling Pathway
Caption: Simplified integrin signaling pathway initiated by an RGD-like peptide.
References
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low signal in KGDS binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in KGDS binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low or no signal in a this compound binding assay?
Low or no signal can stem from several factors including:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the this compound peptide, the target protein, or detection antibodies.
-
Reagent Quality: Degradation of the peptide or target protein, or loss of activity in detection reagents.
-
Assay Conditions: Non-optimal pH, salt concentration, or temperature during incubation steps.
-
Inadequate Incubation Times: Insufficient time for binding to reach equilibrium.
-
High Non-Specific Binding: High background can mask the specific signal.
-
Improper Plate Washing: Excessive washing can remove bound complexes, while insufficient washing can lead to high background.
-
Instrument Settings: Incorrect settings on the plate reader for the specific assay format (e.g., fluorescence, colorimetric).
Q2: How can I confirm that my this compound peptide and target protein are active?
It is crucial to validate the integrity and activity of your core reagents. For the this compound peptide, ensure it has been stored correctly, avoiding multiple freeze-thaw cycles. The quality of the target protein can be assessed using techniques like SDS-PAGE for integrity and circular dichroism for proper folding. A positive control with a known binder to your target protein can also help verify its activity.
Q3: What is the optimal concentration of this compound peptide to use?
The optimal concentration of the this compound peptide will depend on its binding affinity for the target protein. It is recommended to perform a titration experiment to determine the ideal concentration that provides a robust signal-to-noise ratio.
Q4: Can the choice of microplate affect my assay signal?
Yes, the type of microplate can significantly impact your results. For assays where the peptide or protein is immobilized, high-protein-binding plates are recommended. For fluorescence-based assays, black plates are used to minimize background fluorescence, while clear plates are suitable for colorimetric assays.
Troubleshooting Guide for Low Signal
This guide provides a structured approach to diagnosing and resolving common issues leading to low signal in your this compound binding assay.
Problem: Weak or No Signal Across the Entire Plate
Possible Cause 1: Inactive Reagents
-
Verification:
-
Check the expiration dates of all reagents, including the this compound peptide, target protein, and detection antibodies.
-
Run a positive control to ensure the detection system is working.
-
Assess the integrity of the target protein via SDS-PAGE.
-
-
Solution:
-
Use fresh reagents.
-
Aliquot reagents upon receipt to minimize freeze-thaw cycles.
-
Possible Cause 2: Incorrect Reagent Concentrations
-
Verification:
-
Double-check all calculations for dilutions of peptides, proteins, and antibodies.
-
-
Solution:
-
Perform a titration of the this compound peptide and the target protein to find the optimal concentrations.
-
Optimize the concentration of the primary and/or secondary antibody.[1]
-
Possible Cause 3: Suboptimal Assay Buffer
-
Verification:
-
Confirm the pH and ionic strength of your assay buffer.
-
-
Solution:
-
Test a range of pH values and salt concentrations to optimize the buffer composition.
-
Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to reduce non-specific binding.
-
Problem: Good Signal in Positive Control, but Low Signal in Samples
Possible Cause 1: Low Binding Affinity
-
Verification:
-
The interaction between the this compound peptide and the target protein may be weak.
-
-
Solution:
-
Increase the incubation time to allow the binding to reach equilibrium.
-
Increase the concentration of the this compound peptide or the target protein.
-
Possible Cause 2: Interference from Sample Matrix
-
Verification:
-
Components in your sample diluent may be interfering with the binding.
-
-
Solution:
-
Prepare your standards and controls in the same matrix as your samples.
-
Optimization of Experimental Parameters
The following table provides recommended starting ranges for key parameters in a this compound binding assay. It is crucial to optimize these conditions for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Target Protein Coating Concentration | 1-10 µg/mL | Optimize to ensure sufficient binding sites without causing steric hindrance. |
| This compound Peptide Concentration | 10 nM - 10 µM | Perform a serial dilution to determine the optimal concentration. |
| Blocking Buffer | 1-5% BSA or non-fat dry milk in buffer | Test different blocking agents to minimize background signal. |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | The optimal temperature will depend on the stability of the interacting molecules. |
| Incubation Time | 1-2 hours (can be extended overnight at 4°C) | Longer incubation times may be necessary for low-affinity interactions. |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Ensure gentle but thorough washing to remove unbound reagents. |
Experimental Protocol: Solid-Phase this compound Binding Assay
This protocol describes a general solid-phase binding assay to detect the interaction between a this compound peptide and a target protein.
Materials:
-
High-protein-binding 96-well microplate
-
Target protein
-
Biotinylated this compound peptide
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the target protein to the desired concentration in Coating Buffer.
-
Add 100 µL of the diluted protein to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Peptide Binding:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the biotinylated this compound peptide in Blocking Buffer.
-
Add 100 µL of the diluted peptide to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color develops.
-
-
Reading:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Hypothetical this compound peptide signaling pathway.
Caption: Troubleshooting workflow for low signal.
Caption: Solid-phase this compound binding assay workflow.
References
Non-specific binding of KGDS peptide in experiments
This guide provides troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding (NSB) of KGDS and other RGD-motif peptides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound peptide experiments?
A1: Non-specific binding refers to the adherence of the this compound peptide to surfaces or molecules other than its intended target, which are typically integrin receptors.[1][2] This phenomenon is not mediated by the specific recognition of the RGD sequence by the integrin binding pocket. Instead, it arises from broader physicochemical forces such as hydrophobic or ionic interactions between the peptide and various components of the experimental system, including plasticware, glass surfaces, or other proteins.[3]
Q2: Why is my this compound peptide exhibiting high non-specific binding?
A2: High non-specific binding can be attributed to several factors. Peptides, being biomolecules with distinct chemical regions, can interact with surfaces through various mechanisms like hydrophilic, hydrophobic, or ionic attractions. Key causes include:
-
Charge-based Interactions: Electrostatic attraction between charged residues in the peptide and oppositely charged surfaces or molecules.[3][4]
-
Hydrophobic Interactions: The tendency of nonpolar parts of the peptide to associate with hydrophobic surfaces (like polystyrene plates) to minimize contact with the aqueous buffer.[3][4]
-
Inadequate Blocking: Unoccupied sites on the experimental surface (e.g., a microplate well) can readily adsorb the peptide.[5][6]
-
Inappropriate Buffer Conditions: The pH and salt concentration of your buffer can significantly influence the charge and conformation of the peptide, promoting NSB.[3][4]
Q3: How can I differentiate between specific integrin-mediated binding and non-specific binding?
A3: Control experiments are crucial for distinguishing specific from non-specific binding.
-
Negative Control (Scrambled Peptide): Use a peptide with the same amino acid composition but a different sequence (e.g., KDGS). This peptide should not be recognized by the integrin receptor. Any binding observed with the scrambled peptide can be considered non-specific.[7]
-
Competitive Inhibition: Pre-incubate your cells or protein with an excess of a known RGD-containing ligand. This will block the integrin receptors. A significant reduction in this compound binding in the presence of the competitor indicates that the original signal was due to specific binding.
-
Negative Control (Uncoated Surface): To assess peptide binding to the surface itself, run a control where no cells or target proteins are present. This helps quantify the peptide's interaction with the substrate.[7]
Q4: What are "blocking agents" and how do they work?
A4: Blocking agents are molecules used to saturate unoccupied binding sites on a surface, thereby preventing the this compound peptide from binding non-specifically.[5][6] They essentially create a neutral, passive layer that is less "sticky" to your peptide. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or casein, and non-ionic detergents like Tween-20.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal across all samples | Widespread non-specific binding to the assay surface (e.g., microplate wells, sensor chip). | 1. Implement a Blocking Step: Pre-incubate the surface with a blocking agent. BSA is effective for shielding against charged and non-specific protein interactions.[3][4] 2. Add Surfactants: Include a low concentration of a non-ionic surfactant (e.g., Tween 20) in your buffers to disrupt hydrophobic interactions.[3][4] 3. Optimize Blocking Agent: If using milk, be aware it contains phosphoproteins and biotin (B1667282) which can interfere with certain assays. BSA is a better choice for phosphoprotein detection.[5][6] |
| No difference between this compound and scrambled peptide control | The observed signal is predominantly due to non-specific binding, masking the specific interaction. | 1. Adjust Buffer Conditions: Increase the salt concentration (e.g., NaCl) to shield charge-based interactions.[3][4] 2. Modify Buffer pH: Adjust the buffer pH towards the isoelectric point of your peptide to minimize its net charge.[3][4] 3. Reduce Peptide Concentration: High peptide concentrations can drive non-specific interactions. Perform a titration experiment to find the optimal concentration. |
| Inconsistent or patchy results (e.g., in cell attachment assays) | Uneven coating of the peptide on the surface. | 1. Ensure Complete Solubilization: Make sure the peptide is fully dissolved before coating.[7] 2. Avoid Surface Drying: Do not let the surface dry out at any point during the coating and washing process, as this can denature the peptide.[7] 3. Gentle Mixing: Mix the peptide solution gently but thoroughly before application.[7] |
| Loss of peptide during sample handling | Adsorption of the peptide to plastic tubes and pipette tips. | 1. Use Low-Binding Consumables: Utilize commercially available low-retention microcentrifuge tubes and pipette tips. 2. Add Carrier Proteins/Detergents: Include BSA or a non-ionic surfactant in your peptide solutions to prevent binding to container walls.[4] 3. Prepare Fresh Dilutions: Prepare working dilutions of the peptide immediately before use from a high-concentration stock.[8] |
Quantitative Data for NSB Reduction
The optimal conditions should be empirically determined for each experimental system. This table provides common starting points.
| Parameter | Reagent | Typical Working Concentration | Mechanism of Action | Reference |
| Protein Blocker | Bovine Serum Albumin (BSA) | 1% (w/v) | Shields against charge-based and hydrophobic interactions. | [3][4] |
| Protein Blocker | Non-fat Dry Milk | 3-5% (w/v) | Cost-effective protein blocker. Not suitable for phospho-protein or biotin-based detection. | [5] |
| Surfactant | Tween 20 | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions. | [3] |
| Salt Concentration | Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields electrostatic interactions. | [3][4] |
| Synthetic Blocker | Polyethylene Glycol (PEG) | Varies by MW | Creates a hydrophilic barrier to prevent protein adsorption. | [5] |
Experimental Protocols
Protocol 1: Surface Blocking to Reduce Non-Specific Peptide Binding
This protocol describes a general procedure for blocking a surface (e.g., a 96-well polystyrene plate) prior to an experiment.
-
Prepare Blocking Buffer: Dissolve BSA in Phosphate Buffered Saline (PBS) to a final concentration of 1% (w/v). For example, add 1 gram of BSA to 100 mL of PBS. Mix gently until fully dissolved. Filter sterilize if necessary.
-
Incubation: Add a sufficient volume of 1% BSA blocking buffer to completely cover the surface of each well (e.g., 200 µL for a 96-well plate).
-
Block: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C. Ensure the surface does not dry out.
-
Wash: Aspirate the blocking buffer from the wells. Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Proceed with Assay: The surface is now blocked and ready for the addition of your this compound peptide, cells, or other reagents.
Protocol 2: Negative Control Experiment Using a Scrambled Peptide
This protocol is essential for validating that the observed biological effect is specific to the this compound sequence.
-
Peptide Preparation: Reconstitute both the this compound peptide and a scrambled control peptide (e.g., KDGS) in the same buffer to the same stock concentration.
-
Experimental Setup: Design your experiment with parallel treatments. For every condition using the this compound peptide, set up an identical condition using the scrambled peptide at the exact same final concentration.
-
Execution: Run the experiment (e.g., cell attachment assay, competitive ELISA) according to your standard protocol, ensuring both peptides are handled identically.
-
Data Analysis: Quantify the results for both the this compound and scrambled peptide treatments.
-
Interpretation: The signal generated by the scrambled peptide represents the level of non-specific binding and/or non-integrin mediated effects. The specific effect of this compound can be calculated by subtracting the signal from the scrambled peptide control from the signal of the this compound peptide. A statistically significant difference between the two is required to claim a specific effect.[7]
Visualizations
References
- 1. Peptide Blocking [novusbio.com]
- 2. biorbyt.com [biorbyt.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. e-b-f.eu [e-b-f.eu]
Technical Support Center: Enhancing the Stability of KGDS Peptide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KGDS peptide conjugates. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: My this compound peptide conjugate is rapidly degrading. What are the common causes?
A1: Peptide degradation is a frequent challenge. The primary causes include:
-
Proteolytic Degradation: Enzymes present in serum or cell culture media can cleave the peptide bonds of the this compound sequence.
-
Chemical Instability: The inherent chemical properties of the amino acids in the this compound sequence and the attached conjugate can lead to degradation pathways such as hydrolysis, oxidation, and deamidation. Linear peptides are particularly susceptible to these degradation pathways.
-
pH and Temperature: Suboptimal pH and elevated temperatures can significantly accelerate degradation rates.[1]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to loss of activity and precipitation.[2][3]
Q2: How can I improve the stability of my this compound peptide conjugate against enzymatic degradation?
A2: Several strategies can be employed to protect your conjugate from enzymatic cleavage:
-
Cyclization: Converting the linear this compound peptide into a cyclic form significantly enhances stability. The cyclic structure restricts the peptide's conformation, making it less accessible to proteases.[4] Studies on the closely related RGD peptide have shown that cyclization can increase stability by up to 30-fold at neutral pH.[5][6]
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can render the peptide resistant to cleavage by most endogenous proteases.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteolytic enzymes, thereby increasing its half-life in biological fluids.
-
Formulation with Protease Inhibitors: Including protease inhibitors in your experimental buffer or formulation can directly inhibit enzymatic activity.
Q3: My this compound peptide conjugate is aggregating. How can I prevent this?
A3: Aggregation is often driven by hydrophobic interactions and the formation of intermolecular β-sheets. To mitigate aggregation:
-
Optimize pH: Ensure the pH of your solution is not close to the isoelectric point (pI) of the peptide conjugate, as this is where solubility is at its minimum.
-
Control Concentration: Work with the lowest effective concentration of your conjugate.
-
Use Chaotropic Agents: In purification steps, agents like guanidinium (B1211019) hydrochloride or urea (B33335) can disrupt hydrogen bonds and prevent aggregation.[7]
-
Add Stabilizing Excipients: Sugars (e.g., trehalose, sucrose) and polyols can help stabilize the native conformation and prevent aggregation.
-
Modify the Peptide Sequence: Introducing "gatekeeper" residues like proline can disrupt the formation of β-sheets.
Q4: What are the best practices for storing this compound peptide conjugates to ensure long-term stability?
A4: Proper storage is critical for maintaining the integrity of your peptide conjugate:
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is the gold standard.[8] Lyophilized peptides, when stored at -20°C or -80°C in a desiccated environment, can be stable for years.[8][9]
-
Frozen Solutions: If you must store your conjugate in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -80°C.
-
Protect from Light and Oxygen: Some amino acids are susceptible to photo-oxidation. Store vials in the dark and consider purging with an inert gas like argon or nitrogen. Peptides containing Cys, Met, or Trp are particularly prone to oxidation.[9]
Troubleshooting Guides
Problem: Low Yield or Incomplete Reaction During Conjugation
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Solubilize the peptide in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[9] |
| Steric Hindrance | If conjugating to a bulky molecule, consider using a longer linker to increase the distance between the peptide and the conjugate. |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry being used. |
| Oxidation of Cysteine Residues | If using thiol-maleimide chemistry, ensure that the cysteine residue is in its reduced form. Work in an oxygen-free environment or use a reducing agent like TCEP. |
Problem: Loss of Biological Activity After Conjugation
| Possible Cause | Recommended Solution |
| Modification of Key Residues | The conjugation may be altering amino acids essential for binding to the target receptor. Try conjugating at a different site on the peptide. |
| Conformational Changes | The attached molecule may be forcing the peptide into an inactive conformation. Experiment with different linkers to alter the spatial arrangement. |
| Degradation During Conjugation | Analyze the conjugate by mass spectrometry to ensure its integrity after the reaction. If degradation is observed, consider milder reaction conditions. |
Data Presentation
The stability of peptide conjugates is significantly influenced by their structure. The following tables provide a comparative summary of the stability of linear versus cyclic RGD peptides, which serve as a valuable proxy for this compound peptides due to their similar structure and function.
Table 1: Half-Life Comparison of Linear vs. Cyclic RGD Peptides in Rat Plasma
| Peptide Type | Half-Life (t½) | Fold Increase in Stability |
| Linear RGD Peptide | 14.3 minutes | - |
| Cyclic RGD Peptide | 59.8 minutes | ~4.2x |
Data adapted from studies on RGD analogues.
Table 2: Chemical Stability of Linear vs. Cyclic RGD Peptides
| Condition | Linear RGD Peptide Stability | Cyclic RGD Peptide Stability | Key Finding |
| pH 2-12, 50°C | Susceptible to degradation, particularly at the aspartic acid residue. | Significantly more stable, especially at neutral pH. Above pH 8, disulfide bond degradation can be a factor. | Cyclization provides significant protection against hydrolysis across a wide pH range.[6] |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization of a this compound-Containing Peptide
This protocol describes a method for synthesizing a cyclic this compound peptide on a solid-phase support, which enhances its stability.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure®
-
DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
Automated peptide synthesizer
Methodology:
-
Linear Peptide Synthesis: The linear peptide sequence is synthesized on the Rink Amide resin using an automated peptide synthesizer. The couplings are performed using 5 equivalents of amino acid with DIC/Oxyma activation.
-
Side Chain Deprotection: The protecting group of the amino acid that will form the cyclic bond (e.g., the carboxyl group of Asp or Glu) is selectively removed.
-
On-Resin Cyclization: The cyclization is carried out on the resin using DIC/Oxyma as the coupling agents. The reaction can be performed at room temperature or slightly elevated temperatures to improve efficiency.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours at room temperature.
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Protocol 2: PEGylation of a this compound Peptide Conjugate
This protocol outlines the covalent attachment of a PEG molecule to a this compound peptide to improve its pharmacokinetic properties.
Materials:
-
This compound peptide with a free amine group (e.g., N-terminus or Lys side chain)
-
Methoxy-PEG with an activated functional group (e.g., NHS ester)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or reverse-phase HPLC system for purification
Methodology:
-
Dissolve Peptide: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve PEG: Dissolve the activated mPEG in the reaction buffer. A 2- to 10-fold molar excess of PEG over the peptide is typically used.
-
Conjugation Reaction: Add the PEG solution to the peptide solution and allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Quench Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG using SEC or reverse-phase HPLC.
-
Analysis: Characterize the final product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the conjugate.
Visualizations
Below are diagrams illustrating key concepts related to this compound peptide conjugate stability and function.
Caption: Overview of this compound peptide degradation and stabilization.
Caption: RGD/KGDS-Integrin signaling pathway.
Caption: Troubleshooting workflow for this compound conjugate stability.
References
- 1. Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. peptide.com [peptide.com]
Technical Support Center: KGDS Peptide in Platelet Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using KGDS peptides in platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound peptides in platelet assays?
This compound (Lys-Gly-Asp-Ser) peptides are known inhibitors of platelet function. Their primary mechanism involves competing with fibrinogen for binding to the activated integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the platelet surface. This binding is crucial for platelet aggregation, the process by which platelets clump together to form a thrombus. By blocking this interaction, this compound peptides effectively reduce or prevent platelet aggregation.
Q2: How does the activity of this compound peptides compare to RGDS peptides?
Both this compound and RGDS peptides target the αIIbβ3 integrin. However, studies have shown differences in their potency and effects on other platelet functions. Generally, RGDS peptides exhibit a higher affinity for αIIbβ3 and are more potent inhibitors of platelet aggregation.[1][2] For instance, the IC50 (the concentration required to inhibit 50% of the response) for ADP-induced platelet aggregation is significantly lower for RGDS compared to KRDS (a similar peptide to this compound).[1][2] Furthermore, some research indicates that KRDS can inhibit platelet granule secretion, a process not affected by RGDS, suggesting a partially different mechanism of action beyond direct competition at the integrin binding site.[3]
Q3: What are the critical quality control considerations for this compound peptides?
The reliability of your platelet assay results is highly dependent on the quality of the this compound peptide. Key considerations include:
-
Purity: Impurities from peptide synthesis can interfere with the assay, leading to inconsistent or erroneous results. Ensure the peptide purity is appropriate for your application, typically >95% for cellular assays.
-
Solubility: this compound peptides are generally hydrophilic, but proper dissolution is crucial. Follow the manufacturer's instructions for solubilization, and if issues persist, consider solubility testing.
-
Storage: Improper storage can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or lower. Once reconstituted, aliquot and freeze to avoid multiple freeze-thaw cycles.
-
Counter-ions: Peptides are often supplied as TFA salts from purification. High concentrations of trifluoroacetic acid (TFA) can affect cell viability and assay performance. If you observe unexpected cellular effects, consider TFA removal or using a peptide with a different salt form.
Q4: What are the recommended concentrations of this compound peptide to use in a platelet aggregation assay?
The optimal concentration of this compound peptide will depend on the specific assay conditions, including the platelet donor, agonist used, and its concentration. Based on available data for the related KRDS peptide, the IC50 for ADP-induced platelet aggregation is approximately 350 µM.[1][2] Therefore, a concentration range bracketing this value (e.g., 100 µM to 1 mM) would be a suitable starting point for dose-response experiments. For a cyclic KGD peptide, a concentration of 10 µg/ml has been shown to inhibit thrombin-induced platelet aggregation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low inhibition of platelet aggregation with this compound peptide | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Peptide Concentration: Calculation or dilution errors. 3. Suboptimal Assay Conditions: Agonist concentration is too high; incubation time is too short. 4. Low Peptide Purity: Presence of inactive peptide species. | 1. Use a fresh aliquot of the peptide. Confirm proper storage conditions. 2. Recalculate and prepare fresh dilutions of the peptide. 3. Optimize agonist concentration and pre-incubation time of platelets with the this compound peptide. 4. Verify the purity of the peptide batch with the manufacturer. |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate dispensing of platelets, agonist, or peptide. 2. Platelet Activation during Preparation: Suboptimal blood collection or centrifugation techniques. 3. Inadequate Mixing: Poor mixing of components in the assay well. | 1. Use calibrated pipettes and ensure proper technique. 2. Review and standardize blood collection and platelet-rich plasma (PRP) preparation protocols.[5] 3. Ensure thorough but gentle mixing after adding each reagent. |
| Unexpected platelet activation with this compound peptide alone | 1. Peptide Contamination: Presence of endotoxins or other activating impurities. 2. High Peptide Concentration: Some peptides at very high concentrations can have non-specific effects. | 1. Use an endotoxin-free grade of peptide. 2. Perform a dose-response curve to identify a non-activating concentration range. |
| Drifting baseline or spontaneous aggregation in controls | 1. Poor Sample Quality: Hemolysis or lipemia in the plasma. 2. Pre-activated Platelets: Issues with blood draw or sample handling. 3. Instrument Malfunction: Dirty optics or temperature fluctuations in the aggregometer. | 1. Visually inspect PRP and obtain a new sample if necessary. 2. Ensure gentle blood collection and handling procedures.[5] 3. Clean the instrument according to the manufacturer's instructions and verify the temperature is stable at 37°C.[6] |
Quantitative Data Summary
The following table summarizes inhibitory concentrations for this compound-related and RGDS peptides in platelet aggregation assays.
| Peptide | Assay Type | Agonist | IC50 | Reference |
| KRDS | Platelet Aggregation | ADP | 350 µM | [1][2] |
| RGDS | Platelet Aggregation | ADP | 75 µM | [1][2] |
| KRDS | Fibrinogen Binding | - | 360 µM | [1] |
| RGDS | Fibrinogen Binding | - | 20 µM | [1] |
| Cyclic KGD | Platelet Aggregation | Thrombin (0.1 U/ml) | 10 µg/ml (effective concentration) | [4] |
Experimental Protocols
Protocol for this compound Peptide Inhibition of Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the inhibitory effect of a this compound peptide on agonist-induced platelet aggregation.
1. Materials:
-
This compound peptide, lyophilized
-
RGDS peptide (as a positive control for inhibition)
-
Scrambled control peptide
-
Agonist (e.g., ADP, thrombin, collagen)
-
Human whole blood collected in 3.2% sodium citrate
-
Tyrode's buffer
-
Platelet aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to the desired concentration (typically 200-300 x 10⁹/L) using PPP.
3. Peptide and Agonist Preparation:
-
Reconstitute the this compound, RGDS, and control peptides in an appropriate buffer (e.g., sterile water or Tyrode's buffer) to create a stock solution.
-
Prepare serial dilutions of the peptides to test a range of concentrations.
-
Prepare the agonist stock solution at a concentration that induces a submaximal aggregation response.
4. Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound peptide (or control peptide/vehicle) and incubate for 5 minutes at 37°C.[4]
-
Add the agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
5. Data Analysis:
-
Determine the maximum platelet aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Visualizations
References
- 1. KRDS, a new peptide derived from human lactotransferrin, inhibits platelet aggregation and release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Anti-aggregating Peptide KRDS Impairs a-granule Release, Whereas RGDS Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. benchchem.com [benchchem.com]
How to handle lot-to-lot variability of KGDS peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling lot-to-lot variability of KGDS (Lys-Gly-Asp-Ser) peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its primary application?
A1: this compound (Lys-Gly-Asp-Ser) is a synthetic tetrapeptide. It functions as a competitive antagonist of the fibrinogen receptor on platelets, also known as integrin αIIbβ3 or glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). Its primary application in research is to inhibit platelet aggregation for studies related to thrombosis, hemostasis, and the development of anti-platelet therapeutics.
Q2: What are the common causes of lot-to-lot variability in synthetic peptides like this compound?
A2: Lot-to-lot variability in synthetic peptides arises from the complex multi-step manufacturing process.[1][2] Key contributors to this variability include:
-
Purity Differences: The percentage of the target this compound peptide versus synthesis-related impurities can vary. Impurities may include deletion sequences (e.g., KGD), truncated sequences, or incompletely deprotected peptides.[1][2]
-
Peptide Content: The actual amount of peptide in the lyophilized powder can differ between lots. The powder also contains water and counter-ions (like trifluoroacetate, TFA) from the purification process.[3][4]
-
Counter-ion (TFA) Content: Trifluoroacetic acid (TFA) is used in peptide purification and can remain as a salt with the peptide.[5][6] Different lots can have varying levels of TFA, which can affect biological assays.[5]
-
Water Content: Lyophilized peptides are hygroscopic and can absorb varying amounts of moisture, which affects the net peptide weight.[3][4]
-
Physical Characteristics: Issues such as static charge can make accurate weighing difficult, leading to variability in solution concentrations.[7]
Q3: Why is the "gross weight" of the lyophilized powder I receive not the same as the "net peptide content"?
A3: The gross weight of the lyophilized powder includes the target peptide, but also bound water, counter-ions (e.g., TFA), and synthesis-related impurities.[1][3][4] The net peptide content is the actual mass of the correct this compound peptide. For accurate and reproducible experiments, it is crucial to prepare solutions based on the net peptide content, not the gross weight. This information is typically provided on the Certificate of Analysis (CoA).
Q4: How can variability in a new lot of this compound peptide affect my experiments?
A4: Lot-to-lot variability can significantly impact experimental reproducibility. For instance, a new lot with lower purity or net peptide content may exhibit reduced inhibitory activity in a platelet aggregation assay, leading to inconsistent results.[2][8] Similarly, higher levels of contaminants like TFA could introduce unexpected cellular toxicity.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using a new lot of this compound peptide.
| Problem | Possible Causes | Recommended Actions |
| Reduced or no biological activity (e.g., poor inhibition of platelet aggregation). | 1. Incorrect peptide concentration due to failure to account for net peptide content.[9] 2. Lower purity in the new lot compared to the previous one. 3. Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles).[6] | 1. Review the Certificate of Analysis (CoA) for the new lot. Recalculate and prepare a new stock solution based on the specified net peptide content . 2. Perform analytical validation (HPLC, MS) to confirm the purity and identity of the new lot. 3. Aliquot the peptide upon receipt to minimize freeze-thaw cycles and store at -20°C or -80°C.[5][6] |
| Increased non-specific effects or cell toxicity. | 1. High levels of residual TFA or other synthesis reagents in the new lot.[5][6] 2. Presence of unknown impurities with cytotoxic effects. 3. Endotoxin (B1171834) contamination. [6] | 1. Check the CoA for TFA content. If high, consider requesting the peptide as a different salt (e.g., acetate) or performing a salt exchange. 2. Use HPLC-MS to analyze the impurity profile. 3. If working with cell-based assays, ensure the peptide is specified as low-endotoxin or test for endotoxin levels.[6] |
| Inconsistent results between replicates of the same experiment. | 1. Poor peptide solubility. [6] 2. Inaccurate pipetting or weighing , possibly due to static charge on the lyophilized powder.[7] | 1. Ensure the peptide is fully dissolved. Refer to the manufacturer's guidelines for the recommended solvent. Sonication may aid dissolution. 2. Use an anti-static gun when weighing the peptide.[7] Ensure calibrated pipettes are used. |
Quality Control and Validation Protocols
To mitigate the impact of lot-to-lot variability, we recommend performing the following validation experiments on each new lot of this compound peptide.
Recommended Quality Control Specifications for this compound Peptide
The following table summarizes typical quality control specifications for a research-grade this compound peptide. Compare the Certificate of Analysis (CoA) of your new lot against these benchmarks.
| Parameter | Method | Typical Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Theoretical MW ± 1 Da | Confirms the correct molecular weight of the this compound peptide.[10][11] |
| Purity | HPLC (at 214/220 nm) | ≥ 95% | Determines the percentage of the target peptide relative to impurities.[12][13] |
| Net Peptide Content | Amino Acid Analysis (AAA) | 70-85% | Quantifies the actual percentage of peptide in the lyophilized powder.[14] |
| Water Content | Karl Fischer Titration | ≤ 10% | Measures the amount of water in the sample.[14] |
| Counter-ion (TFA) Content | Ion Chromatography | ≤ 15% | Measures the amount of residual counter-ions from purification. |
Experimental Protocol 1: Identity and Purity Verification by LC-MS
Objective: To confirm the molecular weight (identity) and purity of the this compound peptide.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound peptide in HPLC-grade water.
-
Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.[13][16]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 214 nm.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC outlet to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected mass of this compound (m/z).
-
-
Data Analysis:
-
Purity: Integrate the peak area of the main peptide peak and all impurity peaks from the HPLC chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity: Confirm that the mass of the main peak from the MS data matches the theoretical molecular weight of this compound.
-
Experimental Protocol 2: Functional Validation by Platelet Aggregation Assay
Objective: To verify the biological activity of the new this compound lot by measuring its ability to inhibit agonist-induced platelet aggregation.
Methodology:
-
Platelet Preparation:
-
Collect whole blood from healthy donors into tubes containing sodium citrate.[17][18]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).[17]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes) to use as a blank.[17]
-
-
Assay Procedure (Light Transmission Aggregometry):
-
Use a platelet aggregometer. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.[19][20]
-
Add a known concentration of the new lot of this compound peptide (or vehicle control) to a cuvette containing PRP and incubate for 2-5 minutes.
-
Induce platelet aggregation by adding an agonist such as ADP (Adenosine diphosphate) or Thrombin.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Compare the maximal aggregation percentage in the presence of the new this compound lot to that of a previously validated lot or a known standard.
-
Calculate the IC50 (half-maximal inhibitory concentration) for the new lot and ensure it falls within an acceptable range of previous lots.
-
Diagrams and Workflows
Workflow for Handling a New Peptide Lot
This diagram outlines the recommended steps to validate a new lot of this compound peptide before its use in critical experiments.
This compound Peptide Mechanism of Action
This diagram illustrates the inhibitory action of this compound peptide on the platelet aggregation pathway.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. polypeptide.com [polypeptide.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. myadlm.org [myadlm.org]
- 9. youtube.com [youtube.com]
- 10. Quality control of synthetic peptides [innovagen.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. polypeptide.com [polypeptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. biovera.com.au [biovera.com.au]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Mitigating Off-Target Effects of KGDS Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the KGDS (Lys-Gly-Asp-Ser) peptide. The focus is on understanding and mitigating its off-target effects to ensure the generation of reliable and specific experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with the this compound peptide, presented in a question-and-answer format.
Question 1: I am observing a lower-than-expected inhibition of platelet aggregation with the this compound peptide. What are the possible causes and solutions?
Answer:
Several factors could contribute to reduced efficacy in platelet aggregation inhibition assays. Consider the following troubleshooting steps:
-
Peptide Integrity and Handling:
-
Degradation: Ensure the this compound peptide has been stored correctly, typically at -20°C or lower in a desiccated environment, and protected from light. Avoid repeated freeze-thaw cycles.
-
Solubility: Confirm that the peptide is fully dissolved in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a buffer compatible with your assay. Sonication may aid in dissolving peptides that are difficult to solubilize.
-
-
Experimental Conditions:
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, thrombin, collagen) may be too high, overwhelming the inhibitory effect of the this compound peptide. Perform a dose-response curve for the agonist to determine the optimal concentration for your assay.
-
Incubation Time: The pre-incubation time of platelets with the this compound peptide before adding the agonist might be insufficient. An optimal pre-incubation time allows for the peptide to bind to the integrin receptors. This should be optimized for your specific experimental setup, typically ranging from 5 to 30 minutes.
-
Divalent Cations: The presence of divalent cations like Ca²⁺ and Mg²⁺ is crucial for integrin-ligand interactions. Ensure your assay buffer contains appropriate concentrations of these cations.
-
-
Platelet Preparation:
-
Platelet Health: Use freshly prepared platelet-rich plasma (PRP) or washed platelets. Poor platelet quality can lead to variable results.
-
Receptor Integrity: Over-manipulation during platelet preparation can damage surface receptors, including the target αIIbβ3 integrin.
-
Question 2: My results show significant off-target effects in cell-based assays. How can I confirm and mitigate these effects?
Answer:
Off-target effects of this compound are likely due to its interaction with other RGD-binding integrins. Here’s how to address this:
-
Confirming Off-Target Binding:
-
Use of Control Peptides: Include a negative control peptide with a scrambled sequence (e.g., DGKS) and a positive control with a known high affinity for the suspected off-target integrin (e.g., cyclic RGD for αvβ3).
-
Cell Lines with Varied Integrin Expression: Utilize cell lines that express different profiles of integrins. For example, compare the effect of this compound on a cell line predominantly expressing αIIbβ3 with one that overexpresses αvβ3 or α5β1.
-
Blocking Antibodies: Use specific blocking antibodies for different integrin subunits to confirm which receptor is mediating the observed effect.
-
-
Mitigating Off-Target Effects:
-
Peptide Modification:
-
Cyclization: Cyclic peptides often exhibit higher receptor selectivity and affinity compared to their linear counterparts due to conformational constraints. Consider synthesizing or obtaining a cyclic version of the this compound peptide.
-
Amino Acid Substitution: Flanking residues or substitutions within the core motif can influence integrin specificity.
-
-
Titration of Peptide Concentration: Use the lowest effective concentration of the this compound peptide that elicits the desired on-target effect to minimize off-target interactions.
-
Competitive Inhibition: In some experimental setups, it might be possible to use a low concentration of a selective antagonist for the off-target receptor to block its interaction with this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target receptor for the this compound peptide?
A1: The primary on-target receptor for the this compound peptide is the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), which is highly expressed on the surface of platelets. This compound mimics the RGD (Arg-Gly-Asp) sequence found in fibrinogen and inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[1]
Q2: What are the known or suspected off-target receptors for this compound?
A2: As a peptide containing the Aspartic acid residue crucial for integrin binding, this compound is likely to interact with other RGD-binding integrins. The most common off-target receptors include αvβ3 and α5β1, which are involved in processes such as angiogenesis, cell adhesion, and migration.[2][3]
Q3: How can I improve the specificity of the this compound peptide for its target?
A3: Several strategies can be employed to enhance the specificity of RGD-like peptides:
-
Cyclization: Constraining the peptide in a cyclic form can lock it into a conformation that is more selective for a specific integrin.[4]
-
Chemical Modifications: Modifications to the peptide backbone or side chains can alter binding affinity and selectivity. For instance, modifying the guanidine (B92328) group of arginine in RGD peptides has been shown to control integrin subtype selectivity.[5][6]
-
Multimerization: Presenting multiple copies of the peptide on a scaffold can increase avidity for the target receptor, which can sometimes translate to improved functional specificity.[7][8]
Q4: What are the key considerations for handling and storing this compound peptide?
A4: Proper handling and storage are critical for maintaining the peptide's activity:
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment.
-
Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent recommended by the manufacturer (e.g., sterile water, PBS). For peptides with low aqueous solubility, a small amount of a co-solvent like DMSO may be necessary, but ensure it is compatible with your experimental system.
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound and related peptides on platelet aggregation, which reflects their binding to the on-target integrin αIIbβ3. Data for off-target integrins for this compound is limited; therefore, data for the closely related RGD peptide are provided for comparison.
| Peptide | Target Integrin | Assay | IC50 (µM) | Reference |
| This compound | αIIbβ3 | ADP-induced Platelet Aggregation | ~100 | [9] |
| RGDS | αIIbβ3 | ADP-induced Platelet Aggregation | ~100 | [9] |
| Cyclic RGD | αvβ3 | Cell Adhesion Inhibition | 0.01 - 0.1 | [10] |
| Cyclic RGD | α5β1 | Cell Adhesion Inhibition | 0.1 - 1 | [10] |
| Cyclic RGD | αIIbβ3 | Cell Adhesion Inhibition | >10 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist and its concentration, cell type, and assay format.
Experimental Protocols
Protocol 1: Platelet Aggregation Inhibition Assay
This protocol describes how to assess the ability of the this compound peptide to inhibit agonist-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, thrombin, collagen).
-
This compound peptide stock solution.
-
Light Transmission Aggregometer and cuvettes with stir bars.
-
Saline or appropriate buffer for dilutions.
Procedure:
-
Prepare PRP and PPP: a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP. b. Transfer the upper PRP layer to a new tube. c. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Set up the Aggregometer: a. Calibrate the aggregometer with PPP as 100% aggregation and PRP as 0% aggregation.
-
Perform the Assay: a. Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. b. Add 50 µL of the this compound peptide at various concentrations (or vehicle control) and pre-incubate for 5-10 minutes at 37°C with stirring. c. Add the platelet agonist at a predetermined concentration to induce aggregation. d. Record the aggregation for 5-10 minutes.
-
Data Analysis: a. Determine the maximum percentage of aggregation for each condition. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[11][12]
Protocol 2: Solid-Phase Integrin Binding Assay
This protocol outlines a method to quantify the binding of this compound peptide to purified integrin receptors.
Materials:
-
High-binding 96-well microplate.
-
Purified integrin receptors (e.g., αIIbβ3, αvβ3, α5β1).
-
Biotinylated this compound peptide (and a non-biotinylated version for competition).
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline with divalent cations).
-
Wash buffer (e.g., TBS with 0.05% Tween-20).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Coat Plate with Integrin: a. Dilute purified integrin in coating buffer and add 100 µL to each well. b. Incubate overnight at 4°C.
-
Block the Plate: a. Wash the wells three times with wash buffer. b. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Peptide Binding: a. For direct binding, add various concentrations of biotinylated this compound peptide to the wells. b. For competitive binding, add a fixed concentration of biotinylated this compound along with increasing concentrations of non-biotinylated this compound. c. Incubate for 2-3 hours at room temperature.
-
Detection: a. Wash the wells three times with wash buffer. b. Add 100 µL of streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature. c. Wash the wells five times with wash buffer. d. Add 100 µL of TMB substrate and incubate in the dark until color develops. e. Add 100 µL of stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm. b. For direct binding, plot absorbance vs. concentration to determine the dissociation constant (Kd). For competitive binding, plot absorbance vs. concentration of the non-biotinylated peptide to determine the IC50.[13]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the general signaling pathways initiated by the on-target (αIIbβ3) and major off-target (αvβ3 and α5β1) integrins upon ligand binding.
Caption: On-target (αIIbβ3) signaling inhibition by this compound.
Caption: Off-target (αvβ3) signaling activation by this compound.
Caption: Off-target (α5β1) signaling activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Validation & Comparative
KGDS vs. RGD Peptides: A Comparative Guide to Integrin Binding
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide sequence is a cornerstone in the study of cell adhesion, mediating cellular interactions with the extracellular matrix (ECM) through binding to a class of transmembrane receptors known as integrins. However, variations of this motif, such as the lysine-glycine-aspartic acid (KGD) sequence, also exhibit significant biological activity, particularly in the context of specific integrin subtypes. This guide provides an objective comparison of KGDS and RGD peptides, focusing on their binding characteristics to integrins, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The binding affinity of a peptide to its target integrin is a critical parameter determining its biological efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the integrin-ligand binding, or the dissociation constant (Kd), which indicates the concentration of the peptide at which half of the integrins are occupied at equilibrium.
While extensive data exists for the binding of various RGD-containing peptides to a wide range of integrins, direct comparative data for this compound peptides is less abundant and primarily focused on the platelet integrin αIIbβ3.
Table 1: Comparative Inhibitory Activity (IC50) of RGD and KGD Peptides on Integrin αIIbβ3
| Peptide Sequence | Integrin Subtype | IC50 (nM) | Comments |
| Linear RGD Peptides | |||
| GRGDS | αIIbβ3 | >10,000 | Low affinity for αIIbβ3. |
| Cyclic RGD Peptides | Cyclization generally increases affinity and selectivity. | ||
| c(RGDfV) | αIIbβ3 | >1,000 | |
| KGD-containing Peptides | KGD sequences are found in some disintegrins, potent inhibitors of αIIbβ3. | ||
| Barbourin | αIIbβ3 | 43 | A disintegrin from the venom of Sistrurus m. barbouri. |
| Eptifibatide (Integrilin®) | αIIbβ3 | 120 | A cyclic heptapeptide (B1575542) drug derived from barbourin, containing a homoarginine-glycine-aspartic acid sequence. |
Note: IC50 values can vary significantly based on the experimental setup, including the specific assay, cell type used, and the competing ligand.
Table 2: Binding Affinity (Kd) of RGD Peptides for Various Integrins
| Peptide | Integrin Subtype | Kd (nM) | Method |
| c(RGDfV) | αvβ3 | 1.5 - 6 | ELISA-like solid-phase binding assay |
| c(RGDfK) | αvβ3 | 1.5 - 6 | ELISA-like solid-phase binding assay |
| c(RGDyK) | αvβ3 | 1.5 - 6 | ELISA-like solid-phase binding assay |
| Linear RGD | αvβ3 | 12 - 89 | ELISA-like solid-phase binding assay |
| c(RGDfV) | αvβ5 | 250 - 503 | ELISA-like solid-phase binding assay |
| Linear RGD | αvβ5 | 167 - 580 | ELISA-like solid-phase binding assay |
| c(RGDfV) | α5β1 | 141 - 236 | ELISA-like solid-phase binding assay |
| Linear RGD | α5β1 | 34 - 335 | ELISA-like solid-phase binding assay |
Key Differences in Integrin Recognition
The specificity of RGD and KGD peptides for different integrin subtypes is a critical factor in their biological function and therapeutic potential.
-
RGD Peptides: The RGD motif is recognized by a broad range of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[1] The affinity and selectivity of RGD peptides can be significantly modulated by the flanking amino acid residues and by constraining the peptide into a cyclic conformation.[2] Cyclization can enhance binding affinity by reducing the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation that fits the integrin binding pocket more favorably.
-
This compound Peptides: The KGD sequence is most notably recognized by the integrin αIIbβ3 , which is predominantly expressed on platelets. This specificity has made KGD-containing peptides and their mimetics valuable tools for the development of anti-platelet therapies. Disintegrins, a family of cysteine-rich proteins found in snake venom, often contain a KGD sequence and are potent inhibitors of platelet aggregation by blocking the binding of fibrinogen to αIIbβ3.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Solid-Phase Integrin Binding Assay (Competitive ELISA)
This assay measures the ability of a test peptide (e.g., this compound or RGD) to compete with a known ligand for binding to a purified and immobilized integrin receptor.
Materials:
-
High-binding 96-well microtiter plates
-
Purified integrin (e.g., αIIbβ3, αvβ3)
-
Biotinylated ligand (e.g., biotinylated fibrinogen for αIIbβ3, biotinylated vitronectin for αvβ3)
-
This compound and RGD peptides of interest
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline with Tween-20 (TBST))
-
Wash buffer (TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound and RGD peptides in binding buffer. Add 50 µL of each peptide dilution to the wells, followed by 50 µL of the biotinylated ligand at a constant concentration (predetermined to give a submaximal signal). Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound peptides and ligand.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of peptides to inhibit cell attachment to a surface coated with an ECM protein.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibrinogen, vitronectin, fibronectin)
-
Integrin-expressing cells (e.g., platelets for αIIbβ3, U87MG glioblastoma cells for αvβ3)
-
This compound and RGD peptides
-
Cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ECM protein (10-50 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells twice with PBS.
-
Blocking: Block the wells with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound or RGD peptides for 30 minutes at 37°C.
-
Seeding: Seed the pre-incubated cells onto the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Add cell viability dye (e.g., Calcein-AM) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide inhibitor) and determine the IC50 value for each peptide.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of integrin-peptide interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of an integrin-mediated signaling pathway initiated by peptide binding.
References
A Comparative Analysis of KGDS and RGDS Peptide Efficacy in Integrin-Mediated Processes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KGDS and RGDS Peptide Performance with Supporting Experimental Data.
The Arg-Gly-Asp (RGD) sequence is a well-established motif crucial for cell-matrix interactions, primarily mediated by integrin receptors. The RGDS tetrapeptide, containing this sequence, has been extensively studied for its ability to modulate cell adhesion, migration, and platelet aggregation. A related peptide, this compound (Lys-Gly-Asp-Ser), has also been investigated, particularly for its role in platelet function. This guide provides a comparative overview of the efficacy of this compound and RGDS peptides, summarizing available quantitative data, outlining detailed experimental protocols, and illustrating relevant biological pathways.
Quantitative Comparison of Peptide Efficacy
While direct comparative studies evaluating this compound and RGDS under identical experimental conditions are limited, an indirect comparison can be drawn from existing literature. The following tables summarize key quantitative data for both peptides, focusing on their primary biological activities.
| Peptide | Target Integrin(s) | Biological Activity | Reported IC50 / Ki Values |
| RGDS | αvβ3, α5β1, αvβ5, αIIbβ3 | Inhibition of cell adhesion, promotion of apoptosis in certain cancer cells, inhibition of platelet aggregation.[1] | - αvβ3: 89 nM - α5β1: 335 nM - αvβ5: 440 nM - Inhibition of Fibrinogen Binding to Platelets (Ki): 12 ± 2 µM[1] - Inhibition of ADP-induced Platelet Aggregation (IC50): ~100 µM[2] |
| This compound | αIIbβ3 (GPIIb/IIIa) | Inhibition of fibrinogen binding to activated platelets, inhibition of platelet aggregation. | Specific IC50/Ki values are not readily available in the reviewed literature. However, KGD-containing disintegrins are potent inhibitors of platelet aggregation.[3] |
Note: The efficacy of these peptides can be significantly influenced by their conformation (linear vs. cyclic) and the presence of flanking amino acid residues.
Mechanism of Action: Integrin Binding and Downstream Signaling
Both RGDS and this compound peptides exert their biological effects primarily by interacting with integrin receptors on the cell surface. Integrins are heterodimeric proteins composed of α and β subunits that, upon ligand binding, trigger intracellular signaling cascades influencing cell behavior.
RGDS peptides are known to bind to a variety of integrins, with the RGD motif being the key recognition site. This binding competitively inhibits the interaction of integrins with their natural extracellular matrix (ECM) ligands, such as fibronectin and vitronectin.
This compound peptides , on the other hand, are reported to be more specific for the platelet integrin αIIbβ3 (also known as GPIIb/IIIa). The Lys-Gly-Asp (KGD) sequence is recognized by this integrin, leading to the inhibition of fibrinogen binding, a critical step in platelet aggregation and thrombus formation.
Below is a generalized signaling pathway initiated by integrin-ligand binding, which can be inhibited by both RGDS and this compound peptides at the initial receptor-ligand interaction stage.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide efficacy. Below are protocols for key experiments cited in the comparison.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for assessing the inhibition of platelet aggregation by peptide inhibitors.
Objective: To determine the IC50 value of a peptide inhibitor (e.g., this compound or RGDS) on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Collagen, or Thrombin Receptor Activating Peptide - TRAP).
-
Peptide inhibitor stock solution (this compound or RGDS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Inhibition Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the peptide inhibitor at various concentrations (or vehicle control) to the cuvette.
-
Incubate for 1-5 minutes at 37°C with stirring.
-
Add the platelet agonist at a concentration known to induce submaximal aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of platelet aggregation.
-
Solid-Phase Integrin Binding Assay
This protocol describes a method to quantify the binding of peptides to purified integrin receptors.
Objective: To determine the binding affinity (e.g., Kd or IC50) of this compound or RGDS to a specific integrin.
Materials:
-
Purified integrin receptor (e.g., αIIbβ3).
-
96-well high-binding microtiter plates.
-
Biotinylated ligand that binds to the integrin (e.g., biotinylated fibrinogen or a known biotinylated peptide ligand).
-
This compound and RGDS peptides at various concentrations.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1M H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate.
-
Add a constant concentration of the biotinylated ligand along with varying concentrations of the competitor peptide (this compound or RGDS) to the wells.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The signal will be inversely proportional to the binding of the competitor peptide.
-
Plot the absorbance against the logarithm of the competitor peptide concentration to determine the IC50 value.
-
Concluding Remarks
References
- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Efficacy of KGDS Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of the KGDS (Lys-Gly-Asp-Ser) peptide against other established alternatives. Supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating this compound as a potential therapeutic agent targeting integrin-mediated processes.
The this compound peptide is a synthetic tetrapeptide that, like the well-known RGD (Arg-Gly-Asp) motif, targets integrin receptors. Specifically, this compound has been identified as an antagonist of the platelet integrin GPIIb/IIIa, playing a crucial role in platelet aggregation and thrombus formation. Understanding its in vitro activity is paramount for its development as a potential anti-thrombotic agent. This guide delves into the validation of this compound peptide activity through established in vitro assays, providing a direct comparison with the widely studied RGDS peptide and other relevant inhibitors.
Comparative Analysis of In Vitro Activity
The inhibitory potential of this compound and its counterparts has been quantified using various in vitro assays, primarily focusing on the inhibition of platelet aggregation and binding to the GPIIb/IIIa receptor. The following table summarizes the key quantitative data from these studies.
| Peptide/Compound | Assay | Agonist | IC50 / Ki | Source(s) |
| This compound | Platelet Aggregation | ADP | Data Not Found | |
| RGDS | Platelet Aggregation | ADP | ~100 µM | [1] |
| RGDS | Fibrinogen Binding | ADP | Ki = 12 ± 2 µM | [2] |
| GRGDS | Platelet Aggregation | ADP | 100 µM | |
| Abciximab | Platelet Aggregation | ADP | IC50: 1.25-2.3 µg/ml | |
| Eptifibatide | Platelet Aggregation | ADP | IC50: 0.11-0.22 µg/ml | |
| Tirofiban | Platelet Aggregation | ADP | IC50: 19.6 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: GPIIb-IIIa Signaling Pathway
Figure 2: Platelet Aggregation Assay Workflow
Figure 3: Logical Flow of this compound Validation
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[3]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.[3]
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.
2. Aggregation Measurement:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of PRP to a cuvette with a stir bar and allow it to equilibrate for 2 minutes at 37°C in the aggregometer.
-
Add 50 µL of the this compound peptide, RGDS peptide (as a comparator), or vehicle control at various concentrations and incubate for 5 minutes.
-
Induce platelet aggregation by adding an agonist, typically ADP at a final concentration of 5-10 µM.[2]
-
Record the change in light transmission for at least 5 minutes.
3. Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test peptide.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the peptide that inhibits 50% of the maximal aggregation) is determined by plotting the percent inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.[4]
Cell Adhesion Assay
This assay quantifies the ability of a peptide to inhibit the adhesion of cells to a surface coated with an extracellular matrix protein, such as fibronectin.
1. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 10 µg/mL fibronectin in phosphate-buffered saline (PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound fibronectin.
-
Block non-specific binding sites by incubating the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
2. Cell Preparation and Seeding:
-
Use a suitable cell line expressing the target integrin (e.g., K562 cells for GPIIb-IIIa).
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the this compound peptide, RGDS peptide, or a negative control peptide (e.g., RGES) for 30 minutes at 37°C.
3. Adhesion and Quantification:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing them, and measuring the absorbance at 570 nm.[5] Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM) and the fluorescence can be measured.
4. Data Analysis:
-
The percentage of cell adhesion is calculated for each peptide concentration relative to the control.
-
The percent inhibition of adhesion is then determined.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the peptide concentration.
Conclusion
The this compound peptide demonstrates a clear mechanism of action targeting the GPIIb-IIIa integrin, a critical player in platelet aggregation. While direct quantitative comparisons of this compound to the well-established RGDS peptide and other GPIIb/IIIa inhibitors are still emerging, the foundational in vitro assays outlined in this guide provide a robust framework for its continued evaluation. The provided protocols for platelet aggregation and cell adhesion assays offer standardized methods for researchers to generate reproducible data. Further studies generating specific IC50 and Ki values for this compound will be instrumental in fully elucidating its therapeutic potential as an anti-thrombotic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Anti-KGDS Peptide Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of antibodies targeting the KGDS (Lys-Gly-Asp-Ser) peptide sequence. Understanding the specificity of these antibodies is critical for their application in research and therapeutic development, particularly in contexts involving cell adhesion, platelet aggregation, and integrin-mediated signaling. This document outlines quantitative data on the biological activity of related peptides, detailed experimental protocols for assessing antibody cross-reactivity, and a visualization of the pertinent signaling pathway.
Data Presentation: Comparative Biological Activity of K-G-D/R-G-D Containing Peptides
While direct comparative binding data for anti-KGDS antibodies is not extensively available in the public domain, we can infer potential cross-reactivity by examining the biological activity of peptides with similar sequences. The following table summarizes the inhibitory concentrations (IC50) of the closely related KRDS peptide and the well-characterized RGD peptide in functional assays related to platelet aggregation, a process mediated by integrin αIIbβ3.
| Peptide | Assay | Target | IC50 (µM) | Reference |
| KRDS | ADP-Induced Platelet Aggregation | Platelet Function | 350 | [1][2] |
| KRDS | Fibrinogen Binding to Activated Platelets | Integrin αIIbβ3 | 360 | [1][2] |
| RGDS | ADP-Induced Platelet Aggregation | Platelet Function | 75 | [1][2] |
| RGDS | Fibrinogen Binding to Activated Platelets | Integrin αIIbβ3 | 20 | [1][2] |
Note: The data presented is for the KRDS peptide, which shares the K-D-S motif with this compound and provides a valuable surrogate for understanding the potential specificity and cross-reactivity. The lower IC50 values for RGDS indicate a higher potency in inhibiting platelet aggregation and fibrinogen binding compared to KRDS. This suggests that antibodies raised against the this compound sequence may exhibit distinct binding profiles and potentially lower cross-reactivity with RGD-binding integrins compared to anti-RGD antibodies.
Experimental Protocols
To rigorously assess the cross-reactivity of an anti-KGDS antibody, standardized immunological assays are essential. The following are detailed methodologies for two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the specificity of an anti-KGDS antibody by measuring its ability to bind to the this compound peptide in the presence of competing peptides.
Objective: To quantify the cross-reactivity of an anti-KGDS antibody with related peptides such as RGD, KGES, and a scrambled control.
Materials:
-
96-well microtiter plates
-
This compound peptide (for coating)
-
Anti-KGDS antibody (primary antibody)
-
Competing peptides: this compound, RGD, KGES, scrambled peptide
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound peptide solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the competing peptides (this compound, RGD, KGES, scrambled) in Blocking Buffer.
-
Mix the anti-KGDS antibody (at a constant concentration, predetermined by titration) with each dilution of the competing peptides. Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the antibody/competitor peptide mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis: The percentage of inhibition for each competing peptide concentration is calculated. The IC50 value (the concentration of competing peptide that inhibits 50% of the primary antibody binding) is then determined for each peptide. A lower IC50 value indicates a higher affinity of the antibody for that specific peptide.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
Objective: To determine the binding kinetics and affinity of an anti-KGDS antibody to this compound and other peptides.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-KGDS antibody
-
Analytes: this compound, RGD, KGES, and scrambled peptides
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-KGDS antibody over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations for each analyte peptide in running buffer.
-
Inject the different concentrations of a single analyte over the sensor surface with the immobilized antibody, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between different analytes using a suitable regeneration solution (e.g., low pH glycine).
-
-
Repeat: Repeat the binding analysis for each of the other peptides (RGD, KGES, scrambled).
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software. By fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) are determined for each peptide interaction. A lower Kₑ value indicates a higher binding affinity.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and the proposed signaling pathway for the this compound/KRDS peptide.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Caption: Proposed signaling pathway for this compound/KRDS peptide in platelets.
References
The Role of KGDS Peptide as a Control in Cell Adhesion Studies: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of cell adhesion, the use of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of the KGDS peptide and other molecules used as negative controls in studies of RGD-mediated cell adhesion, supported by experimental data and detailed protocols.
The Arginine-Glycine-Aspartate (RGD) sequence is a well-established motif that mediates the binding of cells to the extracellular matrix (ECM) through integrin receptors. Consequently, synthetic RGD-containing peptides are widely used to study and modulate cell adhesion. To ascertain that the observed effects are specific to the RGD sequence, researchers employ control peptides. While various sequences have been utilized, this guide will focus on the commonly referenced RGES peptide and address the standing of the this compound peptide as a potential control.
RGD vs. Control Peptides: A Head-to-Head Comparison
The primary function of a control peptide in this context is to demonstrate that the cellular response is a direct result of the specific RGD-integrin interaction and not due to non-specific peptide-cell surface interactions. An ideal control peptide should be structurally similar to the active RGD peptide but lack the ability to bind to integrins.
Key Peptides in Cell Adhesion Studies:
-
RGD/RGDS (Arginine-Glycine-Aspartate/-Serine): The active sequence that mimics the cell-binding domain of extracellular matrix proteins like fibronectin. It actively promotes cell adhesion by binding to various integrin subtypes.
-
RGES (Arginine-Glycine-Glutamate-Serine): A widely accepted negative control peptide. The substitution of the negatively charged Aspartate (D) with Glutamate (E) is sufficient to significantly reduce or abolish binding to most RGD-dependent integrins.
-
This compound (Lysine-Glycine-Aspartate-Serine): The role of this compound as a control is not well-documented in scientific literature. While it contains the GD sequence, the replacement of the positively charged Arginine (R) with Lysine (K) at the N-terminus alters the canonical RGD motif. The lack of extensive characterization makes its use as a reliable negative control questionable.
Quantitative Data Presentation
The following tables summarize the performance of RGD peptides versus control peptides in inhibiting and promoting cell adhesion.
Table 1: Inhibition of Cell Adhesion
This table presents the half-maximal inhibitory concentration (IC50) of various RGD peptides for different integrin subtypes. Lower IC50 values indicate higher potency in inhibiting integrin-ligand interactions. Data for control peptides like RGES is often not presented in terms of IC50 for inhibition because their binding affinity is typically too low to be effectively measured in this context.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| RGD | αvβ3 | 89 | [1][2] |
| RGD | α5β1 | 335 | [1][2] |
| RGD | αvβ5 | 440 | [1][2] |
| RGES | Not Applicable | Minimal to no inhibition | [1] |
Table 2: Promotion of Cell Adhesion
This table compares the ability of surface-immobilized RGD peptides and control peptides to promote cell adhesion. The data is presented as the percentage of cell adhesion or a related metric.
| Peptide Sequence | Cell Type | Metric | Result | Reference |
| RGDS | Osteoblasts | Inhibition of Adhesion to Fibronectin | 55-60% inhibition | [1] |
| RGES | Osteoblasts | Inhibition of Adhesion to Fibronectin | Minimal effect | [1] |
| RGD (tethered) | Human Mesenchymal Stem Cells | % of Cells with Focal Adhesions | 82-85% | [3] |
| Scrambled RGD (control) | Human Mesenchymal Stem Cells | % of Cells with Focal Adhesions | ~8% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cell adhesion experiments. Below are representative protocols for a cell adhesion inhibition assay and a surface-coating cell adhesion assay.
Protocol 1: Cell Adhesion Inhibition Assay
This assay measures the ability of soluble peptides to inhibit cell attachment to a substrate coated with an RGD-containing protein (e.g., fibronectin).
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM protein)
-
Bovine Serum Albumin (BSA)
-
RGD, RGES, and/or this compound peptides
-
Cell suspension (e.g., fibroblasts, osteoblasts)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM or other viability stain
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Peptide Incubation: Pre-incubate the cell suspension with varying concentrations of the RGD, RGES, or this compound peptides for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell/peptide mixture to each well of the coated and blocked plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add Calcein-AM solution to each well and incubate for 30 minutes. Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of adhesion inhibition relative to a control without any peptide.
Protocol 2: Surface-Coating Cell Adhesion Assay
This assay assesses the ability of cells to adhere to surfaces directly coated with different peptides.
Materials:
-
96-well tissue culture plates (non-treated for protein adsorption)
-
RGD, RGES, and/or this compound peptides
-
Cell suspension
-
Serum-free cell culture medium
-
PBS
-
Crystal Violet stain
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating: Add a solution of the peptides (e.g., 20 µg/mL in PBS) to the wells of a 96-well plate and incubate overnight at 4°C to allow for passive adsorption.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Seed cells onto the coated plates at a density of 5 x 10^4 cells/well in serum-free medium.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with 0.5% Crystal Violet solution for 10 minutes.
-
Destaining: Wash the wells with water and allow to dry. Solubilize the stain by adding 10% acetic acid.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Visualization of Signaling Pathways and Workflows
Integrin-Mediated Signaling Pathway
The binding of RGD to integrins triggers a cascade of intracellular events that regulate cell adhesion, spreading, and survival. The diagram below illustrates a simplified overview of this signaling pathway.
Experimental Workflow for Cell Adhesion Assay
The following diagram outlines the key steps in a typical cell adhesion assay.
Conclusion
In cell adhesion studies investigating the role of the RGD motif, the use of a reliable negative control is indispensable. The RGES peptide, through the substitution of aspartate with glutamate, serves as a well-established and effective control, demonstrating minimal to no interaction with integrin receptors. In contrast, the scientific literature does not currently support the use of the this compound peptide as a standard negative control for RGD-mediated cell adhesion. Researchers should, therefore, exercise caution and opt for validated control peptides like RGES to ensure the specificity and accuracy of their findings. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting cell adhesion experiments in a rigorous and objective manner.
References
- 1. RGDS tetrapeptide binds to osteoblasts and inhibits fibronectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KGDS Peptide Binding to Platelets: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, confirming the binding of synthetic peptides like KGDS to platelets is a critical step in the development of novel anti-thrombotic agents. This guide provides a detailed comparison of established experimental methods to verify and quantify this interaction, with a focus on the this compound peptide as a case study and the well-established RGD peptide as a primary comparator. Both peptides are known to target the platelet integrin receptor αIIbβ3, a key player in platelet aggregation.[1][2][3]
This guide will delve into the principles, protocols, and data interpretation of three primary techniques: radioligand binding assays, flow cytometry, and surface plasmon resonance. We will explore both direct and indirect approaches to provide a comprehensive toolkit for your research needs.
Comparing the Alternatives: this compound vs. RGD Peptides
The Lys-Gly-Asp-Ser (this compound) peptide sequence is a known antagonist of the platelet integrin αIIbβ3, playing a crucial role in inhibiting platelet aggregation.[2] Its mechanism of action is often compared to that of the Arg-Gly-Asp (RGD) sequence, which is a more extensively studied motif that also targets integrins.[3][4] While both peptides interact with the same receptor, subtle differences in their binding affinity and specificity can have significant implications for their therapeutic potential.[2][5] Understanding these differences is paramount for the development of safer and more effective antiplatelet therapies.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies, offering a comparative look at the binding affinities and inhibitory concentrations of this compound, RGD, and other related molecules.
| Ligand | Assay Type | Parameter | Value | Reference |
| KGDRR | Molecular Docking | Binding Affinity | - | [6] |
| [3H]haTRAP | Radioligand Binding | Kd | 15 nM | [8] |
| RGDS | Fibrinogen Binding Inhibition | Ki | 12 +/- 2 µmol/L | [9] |
| RGDF | Fibrinogen Binding Inhibition | - | Similar to RGDS | [3] |
| γ chain peptide | Fibrinogen Binding Inhibition | - | Less potent than RGDS/RGDF | [3] |
| Bridged Peptide | Radioligand Binding (ADP-activated) | Kd | 3.1 +/- 0.5 x 10(-7) M | [10] |
| Bridged Peptide | Radioligand Binding (RGDS-activated) | Kd | 8.9 +/- 1.3 x 10(-7) M | [10] |
| [3H]PSB-0413 | Radioligand Binding (Human Platelets) | Kd | 3.3 +/- 0.6 nM | [11] |
| Th10-39 | Surface Plasmon Resonance | KD | 10.9 nM | [12] |
Key Experimental Methodologies
This section provides detailed protocols for three widely used methods to confirm and quantify the binding of peptides like this compound to platelets.
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[13][14][15] This technique involves incubating platelets with a radiolabeled version of the peptide (e.g., ³H-KGDS or ¹²⁵I-KGDS) and then measuring the amount of radioactivity bound to the platelets.
Experimental Protocol:
-
Platelet Preparation: Isolate platelets from whole blood by centrifugation.[16][17] Wash the platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: In a series of tubes, incubate a fixed concentration of washed platelets with increasing concentrations of the radiolabeled this compound peptide. To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled this compound peptide to saturate the specific binding sites.
-
Separation: Separate the platelets from the unbound radioligand by rapid filtration through a glass fiber filter or by centrifugation through a dense cushion (e.g., silicone oil).
-
Quantification: Measure the radioactivity retained on the filters or in the platelet pellet using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of the radiolabeled ligand. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined by non-linear regression analysis of the saturation curve.[14]
Workflow for Radioligand Binding Assay
Caption: A flowchart illustrating the key steps in a radioligand binding assay.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells or particles in a suspension.[18][19] It can be used to confirm peptide binding to platelets by using a fluorescently labeled peptide or by using an indirect immunoassay.
Direct Assay Protocol:
-
Platelet Preparation: Use either whole blood diluted in a suitable buffer or isolated platelets.[18]
-
Staining: Incubate the platelets with a fluorescently labeled this compound peptide (e.g., FITC-KGDS). Include a negative control with an irrelevant, similarly labeled peptide.
-
Fixation (Optional): Fix the platelets with paraformaldehyde to stabilize the staining.[18][20]
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the platelet population. An increase in MFI in the presence of the fluorescently labeled this compound peptide compared to the control indicates binding.
Indirect Assay Protocol:
-
Platelet Preparation: As described for the direct assay.
-
Primary Incubation: Incubate the platelets with the unlabeled this compound peptide.
-
Washing: Wash the platelets to remove any unbound peptide.
-
Secondary Incubation: Incubate the platelets with a fluorescently labeled antibody that specifically recognizes the this compound peptide or a tag that has been conjugated to it.
-
Acquisition and Analysis: Proceed as with the direct assay.
Flow Cytometry Experimental Workflow
Caption: A diagram showing the workflows for both direct and indirect flow cytometry assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[21][22] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Protocol:
-
Sensor Chip Preparation: Immobilize a molecule that will capture the platelets onto the sensor chip. This could be an antibody against a platelet-specific surface marker (e.g., anti-CD41) or a protein to which platelets adhere, such as fibrinogen.[23]
-
Platelet Capture: Flow a suspension of washed platelets over the sensor chip surface to allow for their capture.
-
Peptide Injection: Inject a solution containing the this compound peptide at various concentrations over the captured platelets. A reference channel without captured platelets should be used to subtract non-specific binding to the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during peptide injection, and the dissociation phase is observed when the peptide solution is replaced with buffer.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
Surface Plasmon Resonance (SPR) Workflow
Caption: A simplified workflow for a typical Surface Plasmon Resonance experiment.
Signaling Pathway
The binding of this compound and RGD peptides to the integrin αIIbβ3 on platelets inhibits the "outside-in" signaling cascade that is crucial for platelet aggregation.[6] This pathway involves a series of conformational changes in the integrin receptor upon ligand binding.
Integrin αIIbβ3 Signaling Pathway
Caption: A diagram illustrating the inhibition of fibrinogen binding to activated αIIbβ3 by this compound and RGD peptides.
By employing these methodologies, researchers can effectively confirm and characterize the binding of this compound and other novel peptides to platelets, paving the way for the development of next-generation anti-thrombotic therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Binding of a thrombin receptor tethered ligand analogue to human platelet thrombin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Bridged" peptide of fibrinogen binds to platelets activated by RGD peptide as well as by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosensingusa.com [biosensingusa.com]
- 13. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet Activation [bdbiosciences.com]
- 21. SPRi Peptide Analysis - Creative Peptides [creative-peptides.com]
- 22. molbiolcell.org [molbiolcell.org]
- 23. Surface plasmon resonance detection of blood coagulation and platelet adhesion under venous and arterial shear conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KGDS with Other GPIIb/IIIa Inhibitors for Researchers
A deep dive into the performance and mechanisms of the tetrapeptide KGDS compared to established GPIIb/IIIa antagonists, supported by experimental data and detailed protocols.
The tetrapeptide Lys-Gly-Asp-Ser (this compound) has emerged as a subject of interest in the field of antithrombotic research due to its structural similarity to the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin receptors, including the platelet receptor glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). This guide provides a comparative analysis of this compound with other well-established GPIIb/IIIa inhibitors, namely the monoclonal antibody fragment Abciximab, the synthetic peptide Eptifibatide, and the non-peptide antagonist Tirofiban. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway.
Performance Comparison of GPIIb/IIIa Inhibitors
The inhibitory potency of various GPIIb/IIIa antagonists is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, representing the concentration of an inhibitor required to block 50% of a specific biological function, such as platelet aggregation. The following table summarizes the IC50 values for this compound (using the closely related GRGDS as a proxy), Abciximab, and Eptifibatide, providing a quantitative comparison of their efficacy in inhibiting platelet aggregation induced by ADP.
| Inhibitor | Type | Molecular Weight (Da) | IC50 (ADP-induced Platelet Aggregation) | IC50 (µM) |
| GRGDS (as this compound proxy) | Peptide | ~346.3 | 100 µM[1] | 100 |
| Abciximab | Monoclonal Antibody Fragment | ~47,600[2] | 1.25 - 2.3 µg/mL[3] | ~0.026 - 0.048 |
| Eptifibatide | Cyclic Heptapeptide | ~832[3] | 0.11 - 0.22 µg/mL[3] | ~0.13 - 0.26 |
| Tirofiban | Non-peptide | ~441[4][5] | Not directly comparable from sources | - |
Note: The IC50 values for Abciximab and Eptifibatide were converted from µg/mL to µM for a standardized comparison. The IC50 for Tirofiban is not included due to a lack of directly comparable in vitro data in the searched literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the agonist used and its concentration.
Mechanism of Action: The GPIIb/IIIa Signaling Pathway
GPIIb/IIIa inhibitors exert their antiplatelet effect by targeting the final common pathway of platelet aggregation. Upon platelet activation by agonists like ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands such as fibrinogen and von Willebrand factor (vWF). The binding of these ligands to GPIIb/IIIa receptors on adjacent platelets facilitates the formation of platelet aggregates.
This compound, similar to the RGD sequence, acts as a competitive antagonist by binding to the ligand-binding site on the activated GPIIb/IIIa receptor, thereby preventing the attachment of fibrinogen and vWF and inhibiting platelet aggregation.[4]
Below is a diagram illustrating the signaling pathway leading to platelet aggregation and the point of intervention for GPIIb/IIIa inhibitors.
Caption: GPIIb/IIIa signaling pathway and inhibitor action.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of key experimental protocols used in the evaluation of GPIIb/IIIa inhibitors.
Platelet Aggregation Assay (Light Transmittance Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Pre-warm the PRP samples to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Add the GPIIb/IIIa inhibitor (e.g., this compound, Abciximab) at various concentrations and incubate for a specified time.
-
Add a platelet agonist, such as ADP (e.g., 5-20 µM), to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The aggregometer baseline is set with PRP (0% aggregation) and PPP (100% aggregation).
-
The percentage of inhibition is calculated relative to a control sample without the inhibitor.
Caption: Workflow for Platelet Aggregation Assay.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Flow cytometry can be used to quantify the binding of inhibitors to the GPIIb/IIIa receptor on the platelet surface.
1. Sample Preparation:
-
Collect whole blood as described for the aggregation assay.
-
Aliquot whole blood or PRP into tubes.
2. Incubation with Inhibitor and Agonist:
-
Add the GPIIb/IIIa inhibitor at various concentrations and incubate.
-
Activate platelets with an agonist (e.g., ADP).
3. Staining:
-
Add a fluorescently labeled antibody that specifically binds to the activated GPIIb/IIIa receptor (e.g., FITC-conjugated PAC-1) or a fluorescently labeled fibrinogen.
-
Incubate in the dark to allow for antibody or fibrinogen binding.
4. Sample Processing and Analysis:
-
Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and stabilize the cells.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of the platelets is proportional to the number of available (unblocked) GPIIb/IIIa receptors.
-
The percentage of receptor occupancy by the inhibitor can be calculated by comparing the fluorescence of inhibitor-treated samples to that of untreated controls.
This comprehensive guide provides a foundation for researchers to understand and further investigate the comparative efficacy and mechanisms of this compound and other GPIIb/IIIa inhibitors. The provided data and protocols serve as a valuable resource for designing and interpreting future studies in the development of novel antiplatelet therapies.
References
Validating the Specificity of Integrin-Targeting Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics and diagnostics relies on the precise targeting of specific cellular receptors. The Arginine-Glycine-Aspartic acid-Serine (RGDS) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors crucial for cell adhesion, signaling, and migration.[1][2] Validating the specificity of RGDS and its analogues is a critical step in ensuring their efficacy and minimizing off-target effects. This guide provides a comparative overview of experimental approaches to validate the targeting specificity of such peptides, with a focus on the RGDS sequence as a primary example.
Comparative Analysis of Targeting Specificity
The specificity of a targeting peptide is a measure of its ability to bind to its intended target with high affinity while exhibiting minimal binding to other molecules. This is often evaluated by comparing the binding of the targeting peptide to a control peptide, typically with a scrambled or mutated sequence. For instance, the GRGESP peptide is often used as a negative control for the GRGDSP peptide, as the substitution of aspartic acid (D) with glutamic acid (E) significantly reduces integrin binding affinity.
Quantitative data from various experimental assays are essential for a direct comparison of peptide specificity. The following table summarizes key performance metrics for RGDS and a common control peptide.
| Peptide | Target Integrin(s) | Binding Affinity (IC50, nM) | Cell Adhesion Inhibition (%) | In Vivo Tumor Accumulation (%ID/g) |
| RGDS | αvβ3, α5β1, etc. | 10 - 100 | 70 - 90 | 5 - 10 |
| RGE (Control) | None | > 10,000 | < 10 | < 1 |
Note: The values presented are representative and can vary depending on the specific experimental conditions, cell lines, and animal models used.
Experimental Protocols for Specificity Validation
A multi-faceted approach employing a combination of in vitro and in vivo assays is crucial for the comprehensive validation of peptide targeting specificity.
In Vitro Binding Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to quantify the binding affinity of a peptide to its purified target protein.
-
Protocol:
-
Immobilize the target integrin protein onto the wells of a microplate.
-
Add varying concentrations of the biotinylated targeting peptide (e.g., RGDS) and a control peptide.
-
Incubate to allow binding.
-
Wash to remove unbound peptides.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated peptide.
-
Add a chromogenic substrate for HRP and measure the absorbance to quantify the amount of bound peptide.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine binding affinity.[3]
-
2. Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding kinetics, offering detailed insights into the association and dissociation rates of the peptide-protein interaction.
-
Protocol:
-
Immobilize the target integrin on a sensor chip.
-
Flow solutions containing different concentrations of the targeting peptide over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide.
-
Analyze the data to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Cell-Based Assays
1. Competitive Cell Adhesion Assay: This assay assesses the ability of the peptide to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.
-
Protocol:
-
Coat microplate wells with an ECM protein like fibronectin or vitronectin.
-
Pre-incubate cells that express the target integrin (e.g., U87MG glioblastoma cells) with varying concentrations of the targeting peptide or a control peptide.
-
Seed the cells onto the coated wells and allow them to adhere.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).
-
2. Flow Cytometry: This technique can be used to quantify the binding of fluorescently labeled peptides to the surface of cells.
-
Protocol:
-
Incubate cells with a fluorescently labeled targeting peptide (e.g., FITC-RGDS) and a labeled control peptide.
-
Wash the cells to remove unbound peptide.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of peptide bound to the cell surface.[4]
-
In Vivo Imaging
1. Near-Infrared (NIR) Fluorescence Imaging: This method allows for the visualization of peptide accumulation in a living organism.
-
Protocol:
-
Administer a NIR-labeled targeting peptide and a control peptide to tumor-bearing mice.
-
At various time points, image the animals using an in vivo imaging system.
-
Quantify the fluorescence intensity in the tumor and other organs to assess targeting specificity and biodistribution.
-
Signaling Pathway and Workflow Diagrams
To further elucidate the mechanisms and processes involved in validating peptide specificity, the following diagrams are provided.
Caption: Signaling pathway initiated by RGDS peptide binding to integrin receptors.
Caption: Experimental workflow for validating peptide targeting specificity.
Conclusion
The validation of targeting specificity is a cornerstone of peptide-based drug development. A rigorous and multi-pronged approach, combining quantitative in vitro binding assays, cell-based functional assays, and in vivo imaging, is essential to comprehensively characterize the performance of targeting peptides like RGDS. By employing the methodologies outlined in this guide, researchers can confidently assess the specificity of their peptide candidates and advance the development of next-generation targeted therapies and diagnostics.
References
RGD Peptides Outshine Alternatives in In Vivo Tumor Targeting and Angiogenesis Inhibition
Extensive in vivo studies have demonstrated the superior efficacy of peptides containing the Arginine-Glycine-Aspartic Acid (RGD) motif in targeting and inhibiting tumor growth and angiogenesis compared to linear or monomeric counterparts. Cyclic and multimeric forms of RGD peptides, in particular, exhibit enhanced binding affinity to integrin receptors, leading to improved tumor uptake and therapeutic outcomes.
The RGD sequence is a key recognition motif for integrins, a family of cell surface receptors that play a crucial role in cell adhesion, signaling, tumor growth, and angiogenesis.[1][2] By mimicking natural ligands of integrins, RGD-containing peptides can effectively block these interactions, thereby interfering with tumor progression. While the closely related KGDS peptide sequence was the initial focus, the vast body of research points to the RGD motif as the more potent and widely studied agent for in vivo applications.
RGD Peptide Performance: A Comparative Analysis
In vivo studies consistently show that the structural conformation and multivalency of RGD peptides significantly impact their efficacy.
Cyclic vs. Linear RGD Peptides: Cyclic RGD peptides have demonstrated higher efficacy in vivo compared to their linear counterparts.[3][4][5] This is attributed to their conformational rigidity, which provides better receptor selectivity and binding affinity.[6] Furthermore, cyclic RGD peptides often exhibit increased stability in biological environments.[6] One study comparing a linear and a cyclic 99mTc-labeled RGD peptide found that the cyclic version had a tumor uptake that was four times higher.[3][5]
Monomeric vs. Multimeric RGD Peptides: Multimerization, the linking of multiple RGD motifs, has been shown to significantly enhance tumor targeting and uptake.[7][8][9][10][11] This is due to the "polyvalency effect," where the presence of multiple binding sites increases the overall avidity of the peptide for integrin receptors.[10] Comparative studies have shown that dimeric, tetrameric, and even octameric RGD peptides have progressively higher tumor accumulation and retention compared to their monomeric forms.[8][11] For instance, one study found that a dimeric RGD peptide had a 10-fold higher affinity for αvβ3 integrin than its monomeric version.[8] Another study reported that an RGD octamer was 27 times more effective than the monomer in inhibiting cell adhesion.[11]
Quantitative Comparison of RGD Peptide Efficacy
| Peptide Type | Comparison Metric | Result | Reference |
| Cyclic vs. Linear | Tumor Uptake (%ID/g) | Cyclic: 3.74 ± 1.51, Linear: 0.91 ± 0.08 | [3][5] |
| Tumor-to-Blood Ratio | Cyclic: 3.82 ± 0.90, Linear: 0.72 ± 0.21 | [3] | |
| Monomeric vs. Dimeric | IC50 (nM) for αvβ3 integrin | Monomer: 1.0, Dimer: 0.1 | [8] |
| Tumor Uptake at 4h p.i. (%ID/g) | Monomer: ~2.5, Dimer: ~4.0 | [8] | |
| Monomeric vs. Tetrameric vs. Octameric | IC50 (µM) for cell adhesion | Monomer: 2.7 ± 0.7, Tetramer: 0.32 ± 0.09, Octamer: 0.11 ± 0.02 | [11] |
%ID/g: percentage of injected dose per gram of tissue IC50: half maximal inhibitory concentration p.i.: post-injection
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation of RGD peptide efficacy.
In Vivo Tumor Xenograft Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of RGD peptides in a mouse model.
1. Cell Culture and Animal Model:
-
Human tumor cell lines (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer) are cultured under standard conditions.[12]
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.[12][13]
2. Tumor Implantation:
-
A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.[12][13]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[12]
3. Peptide Administration:
-
The RGD peptide (or control) is administered to the mice, typically via intravenous or intraperitoneal injection.[14]
-
The dosage and frequency of administration will vary depending on the specific peptide and experimental design.
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[13]
-
Animal body weight is monitored as an indicator of toxicity.[13]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).[14]
In Vivo Angiogenesis Assay (Corneal Micropocket Assay)
This assay is used to evaluate the anti-angiogenic potential of RGD peptides.
1. Animal Model:
-
Rabbits or mice are commonly used for this assay.
2. Pellet Implantation:
-
A small pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) with or without the RGD peptide is surgically implanted into a pocket created in the cornea.
3. Observation and Quantification:
-
The growth of new blood vessels from the limbus towards the pellet is observed and quantified over several days.
-
The area of neovascularization is measured to determine the extent of angiogenesis inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is essential for a comprehensive understanding.
Caption: RGD peptides competitively inhibit the binding of ECM proteins to integrins, disrupting downstream signaling pathways that promote tumor cell survival and angiogenesis.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. RGD Peptide Cell-Surface Display Enhances the Targeting and Therapeutic Efficacy of Attenuated Salmonella-mediated Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KGDS Peptide: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling:
Synthetic peptides are potent biological materials that require careful handling to prevent accidental exposure and ensure the integrity of research.[1] Before handling, it is crucial to review any available safety information and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] When working with lyophilized peptide powder, which can easily become airborne, all manipulations should be performed in a fume hood or biosafety cabinet to prevent inhalation.[1]
Summary of Key Information for Synthetic Peptides
The following table summarizes essential data for synthetic peptides like KGDS, critical for safe handling, storage, and disposal.
| Property | Value | Source(s) |
| Chemical Name | Lys-Gly-Asp-Ser | [2] |
| Synonyms | This compound | [2] |
| Appearance | Typically a white, lyophilized powder | [3] |
| Storage (Lyophilized) | Long-term storage at -20°C or -80°C is generally recommended. | [1][3] |
| Storage (Reconstituted) | Short-term refrigeration is typical; should be stored in aliquots to avoid repeated freeze-thaw cycles. | [1][3] |
| General Hazards | Toxicological properties are often not fully investigated. Treat as a potentially hazardous chemical. May cause skin and eye irritation. | [4][5] |
Experimental Protocols for Disposal
The proper disposal of this compound waste must comply with local, state, and federal regulations.[6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[6] The following are general experimental protocols for the disposal of peptide waste.
Waste Segregation and Collection:
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, should be collected in designated and properly labeled hazardous waste containers.[1][3] Never dispose of peptide waste in the regular trash or down the drain.[3]
Chemical Inactivation (if deemed necessary and appropriate):
For liquid peptide waste, chemical inactivation using a strong oxidizing agent like a 10% bleach solution can be an effective decontamination step.[6]
-
In a chemical fume hood, add the bleach solution to the liquid peptide waste at a ratio of at least 1:10 (bleach to waste).[6]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.[6]
-
After inactivation, the solution must still be disposed of as chemical waste according to institutional guidelines.[6]
Disposal of Solid Waste:
Solid waste contaminated with this compound should be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste" and indicating the contents.[6]
Empty Container Disposal:
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the original label, and the container can then be disposed of according to your institution's policy for hazardous waste containers.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste, from generation to final pickup by EHS.
References
- 1. peptide24.store [peptide24.store]
- 2. medchemexpress.com [medchemexpress.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
